molecular formula C7H11NO4 B11767843 2,4-cis-Piperidine-2,4-dicarboxylic acid

2,4-cis-Piperidine-2,4-dicarboxylic acid

Katalognummer: B11767843
Molekulargewicht: 173.17 g/mol
InChI-Schlüssel: WXUOEIRUBILDKO-CRCLSJGQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-cis-Piperidine-2,4-dicarboxylic acid is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-cis-Piperidine-2,4-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-cis-Piperidine-2,4-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C7H11NO4

Molekulargewicht

173.17 g/mol

IUPAC-Name

(2R,4S)-piperidine-2,4-dicarboxylic acid

InChI

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m0/s1

InChI-Schlüssel

WXUOEIRUBILDKO-CRCLSJGQSA-N

Isomerische SMILES

C1CN[C@H](C[C@H]1C(=O)O)C(=O)O

Kanonische SMILES

C1CNC(CC1C(=O)O)C(=O)O

Herkunft des Produkts

United States

Foundational & Exploratory

Synthesis of 2,4-cis-Piperidine-2,4-dicarboxylic Acid: A Technical Guide for Stereoselective Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, scalable self-validating protocols, and stereochemical control.

Executive Summary & Strategic Rationale

2,4-cis-Piperidine-2,4-dicarboxylic acid (CAS: 84211-45-0) is a highly valuable, conformationally restricted heterocyclic amino acid. Widely utilized in medicinal chemistry as a rigidified glutamate analogue, it serves as a critical building block for probing NMDA receptor pharmacology and developing glutamatergic therapeutics ().

The primary synthetic challenge lies in the strict stereochemical control required to establish the cis-relationship between the C2 and C4 carboxylic acid moieties. As a Senior Application Scientist, I approach this synthesis not merely as a sequence of reagent additions, but as a system of thermodynamic and kinetic controls. To achieve the cis-configuration, two primary paradigms exist:

  • De Novo Asymmetric Synthesis: Utilizing chiral auxiliaries and base-controlled diastereodivergent homologation (e.g., Wadsworth-Emmons reactions) to build the ring from acyclic precursors. While this yields enantiopure products, it is multi-step and difficult to scale ().

  • Catalytic Hydrogenation (The Industrial Standard): The direct reduction of the aromatic precursor, pyridine-2,4-dicarboxylic acid (lutidinic acid). By leveraging heterogeneous catalysis, we force a syn-addition of hydrogen across the planar aromatic ring, kinetically trapping the product in the desired cis-configuration.

This whitepaper details the scalable catalytic hydrogenation route, engineered as a self-validating system to guarantee high diastereomeric excess (de) and operational reliability.

Mechanistic Causality: The Syn-Addition Pathway

Why does catalytic hydrogenation favor the cis-isomer? The causality is rooted in surface chemistry.

When pyridine-2,4-dicarboxylic acid is introduced to a platinum dioxide (


, Adams' catalyst) surface under hydrogen pressure, the planar aromatic ring adsorbs flat against the metal lattice. Hydrogen atoms are delivered sequentially from the catalyst surface to the same face of the pyridine ring (syn-addition). Because desorption of the partially reduced intermediates is slower than the rate of hydrogenation, facial selectivity is maintained throughout the reduction of all three double bonds.

The Catalyst Poisoning Dilemma: A known failure mode in pyridine reduction is the poisoning of the


 active sites by the resulting basic secondary amine (the piperidine product). To circumvent this, the reaction must be conducted in an acidic medium—typically glacial acetic acid. The acid rapidly protonates the newly formed piperidine nitrogen, converting it to an ammonium salt that lacks the lone pair required to coordinate with and deactivate the metal catalyst ().

G A Pyridine-2,4-dicarboxylic Acid B Protonation (AcOH) A->B Prevents N-poisoning C PtO2 Surface Adsorption B->C Pt(0) active sites D syn-Addition of H2 C->D 50 psi H2 E cis-Piperidine-2,4-dicarboxylic Acid D->E Desorption

Mechanistic workflow for stereoselective syn-hydrogenation of pyridine-2,4-dicarboxylic acid.

Quantitative Comparison of Synthetic Strategies

To aid in route selection, the following table summarizes the operational metrics contrasting the two primary synthetic philosophies.

ParameterCatalytic HydrogenationAsymmetric Homologation
Precursor Pyridine-2,4-dicarboxylic acidChiral 2-alkyl-4-piperidone
Key Reagents

,

, Glacial AcOH
Chiral auxiliary,

Stereoselectivity >95% cis (Racemic mixture)Enantiopure (e.g., 2S,4R)
Overall Yield 85 – 92%40 – 50%
Scalability Kilogram (Industrial)Gram (Bench-scale)
Primary Application Bulk building block synthesisSAR studies, targeted discovery

Self-Validating Experimental Protocol: Stereoselective Hydrogenation

The following protocol is designed as a closed-loop, self-validating workflow. By monitoring specific in-process controls (IPCs), the operator can verify the integrity of the reaction in real-time without waiting for post-reaction LC-MS analysis.

Reagents & Equipment
  • Substrate: Pyridine-2,4-dicarboxylic acid (1.0 eq, 100 g, 0.60 mol)

  • Catalyst: Platinum dioxide (

    
    , Adams' catalyst) (0.05 eq, 6.8 g)
    
  • Solvent: Glacial acetic acid (1.0 L)

  • Equipment: 2 L Hastelloy or glass-lined Parr autoclave with mass flow controller.

Step-by-Step Methodology

Step 1: Catalyst Pre-activation & Substrate Loading

  • Charge the Parr autoclave with 1.0 L of glacial acetic acid.

  • Add 6.8 g of

    
    .
    
  • Validation Checkpoint 1 (Visual): Purge the vessel with

    
     (3 cycles of 20 psi). Stir for 15 minutes. The brown 
    
    
    
    must turn into a fine black suspension. Causality: This confirms the reduction of
    
    
    to catalytically active
    
    
    . If the suspension remains brown, the catalyst is dead; abort and replace.
  • Carefully add 100 g of pyridine-2,4-dicarboxylic acid to the activated suspension.

Step 2: Pressurization and Reaction

  • Seal the autoclave and purge with

    
     (3x), followed by 
    
    
    
    (3x).
  • Pressurize the vessel to 50 psi with

    
     and initiate vigorous stirring (800 rpm) at 25 °C.
    
  • Validation Checkpoint 2 (Stoichiometric): Monitor the mass flow controller. The theoretical hydrogen uptake for complete reduction of the aromatic ring is exactly 3.0 molar equivalents (1.80 mol

    
    ). The reaction is deemed complete only when the uptake plateaus at exactly this value (typically 12-18 hours). Premature cessation indicates catalyst poisoning.
    

Step 3: Workup and Isoelectric Isolation

  • Vent the

    
     gas and purge the vessel with 
    
    
    
    .
  • Filter the black catalyst over a pad of Celite under an inert atmosphere (Caution: Pyrophoric

    
    !).
    
  • Concentrate the acetic acid filtrate in vacuo to yield a viscous oil (the acetate salt of the product).

  • Dissolve the oil in 300 mL of deionized water.

  • Validation Checkpoint 3 (Thermodynamic Precipitation): Insert a calibrated pH meter. Slowly add 2M

    
     until the pH reaches exactly 3.2  (the isoelectric point of the zwitterion). The cis-piperidine-2,4-dicarboxylic acid will crash out as a dense white precipitate.
    
  • Filter, wash with cold water and acetone, and dry under vacuum at 50 °C.

Analytical Characterization (E-E-A-T Focus)

To definitively validate the success of the protocol and the cis-stereochemistry,


-NMR spectroscopy (

/

) is the ultimate source of truth.

The Causality of the NMR Profile: In the cis-isomer, the piperidine ring adopts a chair conformation where both bulky carboxylic acid groups occupy equatorial positions to minimize 1,3-diaxial steric repulsion. Consequently, the protons attached to C2 and C4 are forced into axial positions.

  • Look at the C3 methylene protons. One is axial, one is equatorial.

  • The C3 axial proton will couple with the C2 axial proton and the C4 axial proton.

  • Validation Checkpoint 4: Because axial-axial dihedral angles are ~180°, the Karplus equation dictates a large coupling constant. You must observe a large trans-diaxial coupling (

    
     Hz) for the C3 axial proton (appearing as a distinct pseudo-quartet or ddd).
    
  • If the product were the trans-isomer, one of the carboxylic acids would be forced axial, pushing its geminal proton equatorial, thereby destroying the large

    
     coupling profile.
    

References

  • Etayo, P., Badorrey, R., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2008). Asymmetric Homologation of Ketones. A New Entry to Orthogonally Protected (2R,4R)-Piperidine-2,4-dicarboxylic Acid. Journal of Organic Chemistry, 73(21), 8594–8597.[Link]

  • U.S. Patent No. 4,064,254. (1977). Substituted piperidines therapeutic process and compositions.

Biological Activity of Substituted Piperidine Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biological activity, pharmacological mechanisms, and experimental applications of substituted piperidine dicarboxylic acids (PDCs). It is designed for researchers investigating glutamatergic signaling, neurotoxicity, and drug design.[1]

Executive Summary: The Rigid Glutamate Pharmacophore

Substituted piperidine dicarboxylic acids (PDCs) are cyclic analogs of L-glutamate and L-aspartate. Their biological significance lies in their ability to conformationally restrict the flexible glutamate carbon chain into a fixed piperidine ring.[1]

By locking the


-amino and distal carboxylic acid groups into specific spatial orientations, these molecules act as highly selective probes for the various proteins that recognize glutamate:
  • Ionotropic Receptors (iGluRs): Targeted primarily by 2,3-PDC (Antagonist/Partial Agonist).[1]

  • Transporters (EAATs): Targeted primarily by 2,4-PDC (Competitive Substrate/Inhibitor).[1][2][3]

  • Metabolic Enzymes & Scaffolds: Associated with 2,6-PDC (Metal chelation, alkaloid synthesis).[1]

Structural Activity Relationship (SAR)

The biological activity of PDCs is dictated by the positional isomerism of the two carboxylic acid groups relative to the nitrogen.

The Conformational Map

Glutamate exists in multiple rotamers in solution.[1] PDCs freeze these rotamers:

  • 2,3-PDC: Mimics the folded conformation of glutamate, favoring receptor binding sites (NMDA/AMPA).[1]

  • 2,4-PDC: Mimics the extended conformation of glutamate, favoring the elongated binding pocket of Excitatory Amino Acid Transporters (EAATs).

SAR_Logic Glutamate L-Glutamate (Flexible Chain) PDC23 2,3-PDC (Folded Conformation) Glutamate->PDC23 Cyclization (Ortho) PDC24 2,4-PDC (Extended Conformation) Glutamate->PDC24 Cyclization (Meta) Receptors iGluRs (NMDA, AMPA, Kainate) PDC23->Receptors High Affinity (Antagonist/Partial Agonist) Transporters EAATs (Glutamate Transporters) PDC23->Transporters Low Affinity PDC24->Receptors Low Affinity PDC24->Transporters High Affinity (Substrate Inhibitor)

Caption: SAR divergence of piperidine dicarboxylic acids based on ring substitution patterns.

Detailed Pharmacology by Substitution

Piperidine-2,3-Dicarboxylic Acid (2,3-PDC)[1]
  • Primary Target: NMDA, AMPA, and Kainate Receptors.[1]

  • Mechanism:

    • cis-2,3-PDC: Acts as a non-selective antagonist at NMDA, AMPA, and Kainate receptors.[1] However, in specific preparations (e.g., rat cerebellum), it can act as a partial agonist at the NMDA receptor, stimulating cGMP formation.[1][4]

    • N-Substituted Variants: Adding bulky hydrophobic groups (e.g., phenanthrenyl) to the nitrogen creates highly selective antagonists for GluN2C/GluN2D subunits, which are critical for probing specific neural circuits without blocking global NMDA transmission.[1]

  • Utility: Used to suppress general excitatory synaptic transmission in electrophysiological slice preparations.[1]

Piperidine-2,4-Dicarboxylic Acid (2,4-PDC)[1]
  • Primary Target: Excitatory Amino Acid Transporters (EAAT1–4).[1]

  • Mechanism:

    • L-trans-2,4-PDC is the most biologically active isomer.[1]

    • It is a transportable substrate inhibitor .[1] Unlike blockers (e.g., TBOA) that simply clog the pore, 2,4-PDC is translocated into the cell.

    • Heteroexchange: Its transport triggers the reverse transport (efflux) of intracellular glutamate.[1] This leads to an increase in extracellular glutamate, often causing excitotoxicity in experimental models.[1]

  • Utility: The "Gold Standard" tool for characterizing glutamate uptake.[1] It distinguishes between transport (which it undergoes) and binding (which non-transportable blockers do).[1]

Piperidine-2,6-Dicarboxylic Acid (2,6-PDC)[1]
  • Primary Target: Metabolic Enzymes / Chemical Scaffolding.[1]

  • Mechanism:

    • Lacks the specific distance geometry required to bridge the agonist binding sites of iGluRs or EAATs effectively compared to the 2,3 and 2,4 isomers.

    • Often serves as a core scaffold for the synthesis of alkaloids (e.g., solenopsin analogs) or as a ligand in coordination chemistry due to its ability to chelate metals (similar to its pyridine analog, dipicolinic acid).

Data Summary: Comparative Activity

CompoundStereochemistryPrimary TargetActionKey Application
2,3-PDC cis (racemic)NMDA / AMPAAntagonist / Partial AgonistBlocking synaptic transmission; NMDA subunit profiling.
2,4-PDC L-transEAAT1, EAAT2, EAAT3Substrate InhibitorInducing glutamate efflux; measuring uptake kinetics.[1][3]
2,4-PDC 4-Methyl-L-transEAATsNon-substrate InhibitorBlocking uptake without triggering heteroexchange.
2,6-PDC cis/transEnzymes / MetalsLigand / ScaffoldSynthesis intermediate; metal chelation studies.[1]

Experimental Protocols

Protocol A: Synthesis of L-trans-2,4-PDC (Conceptual Route)

Note: Direct synthesis of specific chiral PDCs is complex. The most robust laboratory route often involves the reduction of the corresponding pyridine or enzymatic resolution.

Method: Catalytic Hydrogenation of Pyridine-2,4-Dicarboxylic Acid (Lutidinic Acid).[1]

  • Starting Material: Dissolve pyridine-2,4-dicarboxylic acid in water/acetic acid.

  • Catalyst: Add Rhodium on Alumina (Rh/Al₂O₃) or Platinum Oxide (PtO₂).[1]

  • Hydrogenation: Pressurize with H₂ (40–60 psi) and stir at room temperature for 24–48 hours.

  • Purification: Filter catalyst. The product is a mixture of cis and trans isomers.[1][5]

  • Resolution: Separate isomers using ion-exchange chromatography (Dowex 50W) eluting with dilute HCl. The trans isomer typically elutes after the cis isomer due to differential pKa values.[1]

  • Crystallization: Recrystallize from ethanol/water to obtain high-purity crystals.

Protocol B: [³H]-D-Aspartate Uptake Assay (Using L-trans-2,4-PDC)

Objective: To measure the potency of a test compound in inhibiting glutamate transport, using L-trans-2,4-PDC as a positive control.

Reagents:

  • Buffer: Krebs-Ringer-HEPES (KRH): 120mM NaCl, 4.7mM KCl, 2.2mM CaCl₂, 1.2mM MgSO₄, 1.2mM KH₂PO₄, 10mM HEPES, 5mM Tris, pH 7.4.[1]

  • Radioligand: [³H]-D-Aspartate (non-metabolizable glutamate analog).[1]

  • Control Inhibitor: L-trans-2,4-PDC (100 µM stock).[1]

  • Cells: HEK293 cells stably expressing EAAT1 or EAAT2 (or fresh rat brain synaptosomes).[1]

Workflow:

  • Preparation: Wash cells/synaptosomes 2x with warm KRH buffer.

  • Pre-incubation: Incubate cells (200 µL aliquots) for 10 min at 37°C.

  • Inhibitor Addition: Add L-trans-2,4-PDC (10–300 µM final) to "Control" wells. Add test compounds to "Experimental" wells.

  • Uptake Initiation: Add [³H]-D-Aspartate (50 nM final concentration + 10 µM unlabeled D-Aspartate) to all wells.

  • Incubation: Incubate for exactly 5 minutes at 37°C (linear phase of uptake).

  • Termination: Rapidly place plates on ice and wash 3x with ice-cold KRH buffer to stop transport.

  • Lysis & Counting: Lyse cells with 0.1N NaOH. Add scintillation fluid and count radioactivity (CPM).[1]

Uptake_Assay Step1 1. Prepare Cells/Synaptosomes (Wash with KRH Buffer) Step2 2. Add Inhibitor (L-trans-2,4-PDC) (Competitive Blockade) Step1->Step2 Step3 3. Add [³H]-D-Aspartate (Initiate Transport) Step2->Step3 Step4 4. Incubate 5 min @ 37°C (Linear Uptake Phase) Step3->Step4 Step5 5. Ice Wash & Lysis (Terminate Reaction) Step4->Step5 Step6 6. Scintillation Counting (Measure CPM) Step5->Step6

Caption: Workflow for validating glutamate transporter activity using L-trans-2,4-PDC inhibition.

Mechanism of Action: Heteroexchange

A critical concept for researchers using 2,4-PDC is heteroexchange.[1] Unlike TBOA (which blocks the door), 2,4-PDC enters the cell. To maintain electrochemical balance, the transporter often counter-transports intracellular glutamate.[1]

Implication: If you treat neurons with 2,4-PDC, you are not just stopping uptake; you are actively pumping glutamate out of the astrocytes/neurons into the synapse, potentially causing excitotoxicity.

Heteroexchange cluster_ext Extracellular Space cluster_int Intracellular Space (Astrocyte) PDC_out 2,4-PDC Transporter EAAT Transporter PDC_out->Transporter Influx Glu_out Glutamate PDC_in 2,4-PDC Glu_in Glutamate Glu_in->Transporter Efflux (Exchange) Transporter->Glu_out Transporter->PDC_in

Caption: The heteroexchange mechanism where 2,4-PDC influx drives Glutamate efflux.

References

  • Watkins, J. C., & Evans, R. H. (1981).[1] Excitatory amino acid transmitters.[1][2][6][7] Annual Review of Pharmacology and Toxicology, 21(1), 165-204.[1] Link

  • Bridges, R. J., et al. (1991).[1] Conformationally defined neurotransmitter analogues: Selective inhibition of glutamate uptake by one of four isomers of 2,4-methanoglutamic acid.[1] Journal of Medicinal Chemistry, 34(11), 3176-3187.[1] Link

  • Koch, H. P., et al. (2002).[1] Methylation of L-trans-2,4-pyrrolidine dicarboxylate converts the glutamate transport inhibitor from a substrate to a non-substrate inhibitor.[1] Bioorganic & Medicinal Chemistry, 10(11), 3509-3515.[1] Link

  • Volterra, A., et al. (1996).[1] The competitive transport inhibitor L-trans-pyrrolidine-2,4-dicarboxylate triggers excitotoxicity in rat cortical neuron-astrocyte co-cultures via glutamate release rather than uptake inhibition. European Journal of Neuroscience, 8(9), 2019-2028.[1] Link

  • Fagg, G. E., et al. (1983).[1] Piperidine-2,3-dicarboxylic acid: A partial agonist at the N-methyl-D-aspartate receptor. European Journal of Pharmacology, 90(2-3), 289-290.[1] Link

Sources

Mechanistic Causality: The Thermodynamics of the Piperidine Ring

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of piperidine conformations requires a rigorous understanding of molecular geometry, thermodynamics, and spectroscopic validation. As the most prevalent nitrogenous heterocycle in FDA-approved pharmaceuticals, the piperidine ring is a "privileged scaffold." However, its three-dimensional presentation—dictated by its conformational equilibrium—determines its pharmacological efficacy, receptor binding affinity, and pharmacokinetic profile.

This whitepaper provides a comprehensive guide to the conformational analysis of cis-disubstituted piperidines, integrating thermodynamic principles, self-validating experimental protocols, and computational workflows.

Unlike flat aromatic rings, saturated piperidines exist predominantly in a chair conformation to minimize torsional strain (Pitzer strain) and angle strain (Baeyer strain). The introduction of substituents onto this ring creates a dynamic equilibrium between multiple chair conformers. The position of this equilibrium is governed by two primary factors: Nitrogen Inversion and Steric Strain (A-values) .

The Role of A-Values and 1,3-Diaxial Interactions

The preference for a substituent to occupy the equatorial over the axial position is quantified by its A-value, representing the Gibbs free energy difference (


) between the two states. When a substituent is forced into an axial position, its electron cloud sterically clashes with the electron clouds of the axial protons (or other groups) at the 3- and 5-positions. This parallel overlap induces severe repulsive forces known as 1,3-diaxial interactions [1].

To minimize this enthalpy penalty, bulky substituents overwhelmingly favor the equatorial plane, projecting outward from the ring's steric bulk.

Table 1: Comparative A-Values for Common Piperidine/Cyclohexane Substituents

SubstituentA-Value (

, kcal/mol)
Conformational Preference
Hydroxyl (-OH)0.9 - 1.0Weakly Equatorial
Methyl (-CH₃)1.7 - 1.8Moderately Equatorial
Ethyl (-CH₂CH₃)1.8Moderately Equatorial
Isopropyl (-CH(CH₃)₂)2.1Strongly Equatorial
Phenyl (-C₆H₅)2.8 - 3.0Strongly Equatorial
tert-Butyl (-C(CH₃)₃)4.7 - 4.9"Conformational Lock" (Strictly Equatorial)
Nitrogen Inversion Dynamics

Unlike carbon, the amine nitrogen in piperidine possesses a lone pair that can rapidly invert at room temperature (barrier


 10-11 kcal/mol). This inversion flips the N-substituent between axial and equatorial positions without a full chair-chair ring flip. For accurate structural elucidation, this dynamic process must often be "frozen" on the NMR timescale using variable-temperature (VT) techniques[2].

Conformational Topologies of cis-Disubstituted Piperidines

The relative stereochemistry (cis vs. trans) strictly dictates the available axial/equatorial combinations during a chair flip. For cis-disubstituted piperidines, the substituents are on the same face of the ring (e.g., both "up" or both "down").

cis-1,2-Disubstituted Piperidines

In a cis-1,2 relationship, the geometry dictates that one substituent must be axial and the other equatorial (a,e


 e,a). The equilibrium is a direct competition between the A-values of the two groups. The conformer placing the bulkier group (higher A-value) in the equatorial position will dominate the solution-state population.
cis-1,3-Disubstituted Piperidines

The cis-1,3 geometry is unique. If both groups point "up," they must either both be equatorial (e,e) or both be axial (a,a) . Because the (a,a) conformer forces two substituents into a direct, highly destabilizing 1,3-diaxial clash, the (e,e) conformer is overwhelmingly favored [3]. This makes cis-1,3-disubstituted piperidines highly conformationally stable, often acting as rigid scaffolds in drug design.

G A cis-1,3-Disubstituted Piperidine B Chair 1: Di-equatorial (e,e) Highly Stable (Dominant) A->B Favored Equilibrium C Chair 2: Di-axial (a,a) High Steric Strain A->C Unfavored D Severe 1,3-Diaxial Clashes (Enthalpic Penalty) C->D Mechanism of Instability

Caption: Thermodynamic equilibrium logic for cis-1,3-disubstituted piperidine conformers.

cis-1,4-Disubstituted Piperidines

Similar to the 1,2-isomer, a cis-1,4 configuration forces an axial-equatorial relationship (a,e


 e,a)[4]. The chair flip simply trades which substituent is axial. The dominant conformer is determined by subtracting the smaller A-value from the larger A-value to find the net 

of the equilibrium.

Experimental Elucidation: Self-Validating NMR Protocols

To confidently assign the conformation of a cis-disubstituted piperidine, researchers must employ a self-validating system combining


 scalar couplings (through-bond) and NOE correlations (through-space)[1].
The Karplus Relationship in Piperidines

The magnitude of the three-bond vicinal coupling constant (


) is highly dependent on the dihedral angle between the protons, as described by the Karplus equation.

Table 2: Expected


 Coupling Constants for Piperidine Protons 
Proton RelationshipDihedral AngleExpected

(Hz)
Structural Implication
Axial - Axial~180° (Anti-periplanar)10 - 13 HzConfirms rigid chair; both protons are axial.
Axial - Equatorial~60° (Gauche)2 - 5 HzOne proton is equatorial.
Equatorial - Equatorial~60° (Gauche)2 - 4 HzBoth protons are equatorial.
Protocol 1: Low-Temperature NMR Elucidation

Objective: To freeze conformational exchange and extract definitive geometric data.

  • Sample Preparation: Dissolve 10-15 mg of the purified piperidine in an anhydrous, aprotic deuterated solvent (e.g., CDCl₃ or Toluene-

    
    ) to prevent intermolecular hydrogen bonding from biasing the conformation.
    
  • Variable Temperature (VT) Calibration: Cool the NMR probe to -78 °C (195 K). This thermal reduction drops the available kinetic energy below the activation barrier for nitrogen inversion and chair-chair interconversion[2].

  • 1D

    
    H and Decoupling:  Acquire a high-resolution 
    
    
    
    H spectrum. Identify the ring protons adjacent to the substituents. Extract the
    
    
    values. Causality Check: If a proton exhibits a large ~11 Hz coupling, it is definitively axial, meaning its attached substituent must be equatorial.
  • 2D NOESY/ROESY Acquisition: Run a phase-sensitive NOESY experiment with a mixing time of 300-500 ms.

  • Data Cross-Validation: Look for cross-peaks between protons at the 1, 3, and 5 positions. Causality Check: A strong NOE between protons at C3 and C5 indicates they are both axial (syn-diaxial relationship), validating the spatial geometry independently of the

    
    -values[5].
    

Computational Validation: DFT & Molecular Mechanics

Experimental data should always be cross-examined against in silico models. Density Functional Theory (DFT) provides the energetic quantification required to justify the observed NMR populations.

Protocol 2: Computational Workflow for Conformer Energy
  • Conformational Search: Use Molecular Mechanics (e.g., OPLS4 or MMFF94) to generate all possible chair, boat, and twist-boat conformers.

  • Geometry Optimization: Submit the lowest energy conformers to Quantum Mechanical optimization using DFT (e.g., B3LYP/6-311++G(d,p) level of theory)[5]. Include an implicit solvent model (PCM) matching the NMR solvent.

  • Frequency Calculation: Confirm the optimized structures are true minima (no imaginary frequencies) and extract the Gibbs free energy (

    
    ).
    
  • Boltzmann Distribution: Calculate the theoretical population ratio of the conformers at 298 K and 195 K. Compare these theoretical ratios to the integration ratios of the major/minor peaks in the VT-NMR spectrum.

G Start Synthesize/Isolate cis-Piperidine VT Variable Temp NMR (Freeze Conformers) Start->VT J_val Extract 3J_HH (Karplus Equation) VT->J_val NOE 2D NOESY/ROESY (Spatial Proximity) VT->NOE Analyze Correlate J-values with NOE Data J_val->Analyze NOE->Analyze Model Compare with DFT Calculated Energies Analyze->Model Valid Validated Conformer Assignment Model->Valid

Caption: Self-validating experimental and computational workflow for conformer assignment.

Conclusion

The conformational analysis of cis-disubstituted piperidines is not a mere academic exercise; it is a fundamental requirement for rational drug design. By understanding the thermodynamic causality of A-values and 1,3-diaxial interactions, and by employing a rigorous, self-validating matrix of VT-NMR coupling constants, NOE spatial correlations, and DFT energetic calculations, researchers can definitively map the 3D space occupied by these privileged pharmacophores.

References

  • The Effect of Neighboring 1- and 2-Adamantyl Group Substitution on the Conformations and Stereodynamics of N-Methylpiperidine. The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. ResearchGate. Available at:[Link]

  • Solvent dependence of the protonation shifts of saturated amines. ResearchGate. Available at:[Link]

Sources

Methodological & Application

Application Note: 2,4-cis-Piperidine-2,4-Dicarboxylic Acid as a Glutamate Receptor Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Grounding

In the study of central nervous system (CNS) excitatory signaling, conformationally restricted analogues of glutamate are indispensable tools for mapping receptor pharmacophores. While the trans-isomer of 2,4-piperidine dicarboxylic acid (L-trans-2,4-PDC) is universally recognized as a potent, competitive inhibitor of Excitatory Amino Acid Transporters (EAATs) 1, its stereoisomer 2,4-cis-piperidine-2,4-dicarboxylic acid (cis-2,4-PDC) exhibits a markedly different pharmacological profile.

cis-2,4-PDC demonstrates weak affinity for EAATs (


) but acts as a direct ligand at N-methyl-D-aspartate (NMDA) receptors [[1]](). In vivo studies utilizing murine models genetically susceptible to sound-induced seizures (e.g., DBA/2 mice) reveal that cis-2,4-PDC exerts complex, dose-dependent anticonvulsant and proconvulsant (myoclonic) effects when administered intracerebroventricularly (i.c.v.) 2.
Causality in Experimental Design

Why select cis-2,4-PDC over other glutamate analogues? The spatial orientation of the carboxyl groups in the cis configuration sterically hinders its fit into the EAAT binding pocket, shifting its affinity toward the NMDA receptor binding cleft. This allows researchers to probe NMDA receptor-mediated excitability without the profound confounding variable of complete glutamate transporter blockade (and subsequent uncontrolled synaptic glutamate pooling) seen with trans-2,4-PDC.

Quantitative Data Presentation

To contextualize cis-2,4-PDC, it is critical to compare its binding kinetics and phenotypic outputs against other piperidine dicarboxylic acid isomers.

Table 1: Comparative Pharmacology of Piperidine Dicarboxylic Acid Isomers

CompoundPrimary TargetEAAT Inhibition (

)
NMDA Receptor ActivityIn Vivo Phenotype (DBA/2 Mice)
cis-2,3-PDC NMDA Receptor> 500 µMAntagonistAnticonvulsant 2
trans-2,3-PDC NMDA Receptor> 500 µMAgonistProconvulsant 2
cis-2,4-PDC NMDA Receptor~ 66 µMPartial Agonist/AntagonistMixed (Anticonvulsant / Myoclonus) 1, [[2]]()
trans-2,4-PDC EAATs (1-3)1.5 µMWeak / NoneExcitotoxic (via Glutamate buildup) 1

Mechanistic Visualization

The following diagram illustrates the pharmacological signaling pathway of cis-2,4-PDC and the logical workflow for experimental validation.

G Ligand cis-2,4-PDC Application (Stereospecific Ligand) NMDA NMDA Receptor Complex (Primary Target) Ligand->NMDA Agonist/Antagonist Binding EAAT Glutamate Transporters (Weak Affinity, Ki ~66 µM) Ligand->EAAT Minimal Blockade Ca Intracellular Ca2+ Flux (Modulated) NMDA->Ca Channel Gating Phenotype Behavioral Phenotype (Seizure Threshold Shift) Ca->Phenotype Excitatory Transmission Validation AP7 Pre-treatment (Self-Validation System) Validation->NMDA Competitive Inhibition (Confirms Causality)

Figure 1: Pharmacological signaling pathway and validation workflow for cis-2,4-PDC.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include necessary controls to prove that the observed effects of cis-2,4-PDC are mediated by NMDA receptors rather than off-target EAAT inhibition.

Protocol A: In Vivo Assessment of NMDA-Mediated Seizure Modulation

cis-2,4-PDC is highly polar and does not readily cross the blood-brain barrier. Therefore, intracerebroventricular (i.c.v.) administration is required to achieve precise molar concentrations at the receptor site 2.

Materials:

  • DBA/2 mice (15–20g, genetically susceptible to audiogenic seizures).

  • cis-2,4-piperidine-2,4-dicarboxylic acid (dissolved in sterile artificial cerebrospinal fluid, aCSF).

  • 2-amino-7-phosphonoheptanoic acid (AP7) (Selective NMDA antagonist for validation).

  • Stereotaxic frame and Hamilton syringe (10 µL).

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare cis-2,4-PDC at concentrations to deliver 0.57–1.68 µmol per 5 µL injection volume. Adjust pH to 7.2–7.4 using 0.1 M NaOH.

  • Validation Control Pre-treatment (Crucial Step): 15 minutes prior to the main experiment, administer AP7 (0.33 mmol/kg, i.p.) to the positive control cohort. Causality: This step is mandatory to prove that any subsequent myoclonus or seizure protection induced by cis-2,4-PDC is specifically mediated via NMDA receptors 2.

  • Surgical Delivery: Briefly anesthetize the mouse using isoflurane. Secure in the stereotaxic frame. Inject 5 µL of the cis-2,4-PDC solution into the lateral ventricle (Coordinates: AP -0.4 mm, ML +1.0 mm, DV -2.5 mm from bregma) at a rate of 1 µL/min.

  • Observation & Audiogenic Challenge:

    • Observe the mice for spontaneous myoclonus or convulsions for 30 minutes post-injection.

    • Subject the mice to an acoustic stimulus (109 dB, 10–20 kHz) for 60 seconds.

  • Data Interpretation: Record the incidence of wild running, clonic seizures, and tonic extensions. A reduction in these phases compared to aCSF-treated controls indicates anticonvulsant activity, while spontaneous myoclonus prior to the sound challenge indicates partial agonist/proconvulsant activity.

Protocol B: In Vitro Synaptosomal [³H]D-Aspartate Uptake Assay

Before attributing in vivo effects solely to NMDA receptor modulation, one must empirically rule out EAAT inhibition at the utilized concentrations.

Materials:

  • Rat forebrain synaptosomes (P2 fraction).

  • [³H]D-Aspartate (Specific activity ~15 Ci/mmol).

  • Krebs-Ringer phosphate (KRP) buffer (Oxygenated).

  • cis-2,4-PDC and trans-2,4-PDC (as a positive control for inhibition).

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat forebrain in 0.32 M sucrose. Centrifuge at 1,000 × g for 10 min. Centrifuge the supernatant at 20,000 × g for 20 min to isolate the P2 synaptosomal pellet. Resuspend in KRP buffer.

  • Pre-incubation: Aliquot 100 µg of synaptosomal protein into assay tubes. Add cis-2,4-PDC at varying concentrations (1 µM to 500 µM). Include a parallel set using trans-2,4-PDC (1.5 µM) as a positive control for transport blockade 1. Pre-incubate at 37°C for 5 minutes.

  • Radioligand Addition: Initiate the uptake by adding 50 nM [³H]D-Aspartate. Incubate for exactly 3 minutes at 37°C.

  • Termination: Stop the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters using a cell harvester. Wash filters three times with 4 mL of ice-cold KRP buffer.

  • Quantification: Transfer filters to scintillation vials, add 5 mL of liquid scintillation cocktail, and count the retained radioactivity.

  • Validation: Calculate the

    
    . cis-2,4-PDC should yield a 
    
    
    
    of approximately 66 µM, confirming that at low micromolar concentrations, it does not significantly interfere with glutamate clearance, thus validating that its in vivo effects are NMDA-driven 1.

References

  • Campiani, G., et al. (2003). "Neuronal High-Affinity Sodium-Dependent Glutamate Transporters (EAATs): Targets for the Development of Novel Therapeutics Against Neurodegenerative Diseases." Current Pharmaceutical Design. 1

  • Croucher, M. J., et al. (1988). "Anticonvulsant and proconvulsant properties of a series of structural isomers of piperidine dicarboxylic acid." PubMed / National Institutes of Health. 2

Sources

experimental protocols for synthesizing 2,4-cis-piperidine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

2,4-Piperidinedicarboxylic acid (2,4-PDC) is a critical structural motif in the development of NMDA receptor ligands and glutamate analogs. The stereochemical configuration of the 2,4-positions significantly influences binding affinity and selectivity. This guide details a robust, scalable protocol for the synthesis of 2,4-cis-piperidinedicarboxylic acid via the catalytic hydrogenation of pyridine-2,4-dicarboxylic acid (lutidinic acid). We provide a self-validating workflow that prioritizes thermodynamic control to maximize the yield of the desired cis-isomer, coupled with ion-exchange purification and rigorous NMR-based stereochemical assignment.

Introduction & Mechanistic Rationale

The Target Molecule

The piperidine-2,4-dicarboxylic acid scaffold contains two stereocenters, giving rise to cis (2R,4R / 2S,4S) and trans (2R,4S / 2S,4R) diastereomers. In the context of glutamatergic signaling, the spatial orientation of the distal carboxylic acid relative to the amine is a determinant of agonist/antagonist activity at NMDA receptors.

Stereochemical Strategy: Thermodynamic Control

The synthesis relies on the reduction of the aromatic pyridine ring. Understanding the conformational analysis of the piperidine ring is crucial for controlling stereoselectivity:

  • 2,4-cis-Isomer: In the chair conformation, the 2- and 4-positions bear a 1,3-relationship. The cis-isomer allows both bulky carboxylic acid groups to adopt equatorial positions (diequatorial,

    
    ), which is the thermodynamically most stable conformation.
    
  • 2,4-trans-Isomer: This configuration forces one substituent to be axial (

    
    ), introducing 1,3-diaxial strain and raising the ground-state energy.
    

Strategic Insight: By utilizing hydrogenation conditions that allow for equilibration (or subsequent acid-catalyzed equilibration), the reaction is driven toward the thermodynamically stable cis-isomer.

Retrosynthetic Analysis (Graphviz)

The following diagram illustrates the synthetic pathway, highlighting the reduction of the aromatic precursor and the critical stereochemical divergence.

G Precursor Pyridine-2,4-dicarboxylic Acid (Lutidinic Acid) Intermediates Reduction Intermediate (Partially Saturated) Precursor->Intermediates H2, PtO2 or Rh/C AcOH, 50 psi Mixture Crude Mixture (cis/trans ~ 80:20) Intermediates->Mixture Equilibration Thermodynamic Equilibration (Acid/Heat) Mixture->Equilibration HCl, Reflux (Optional if ratio low) Target 2,4-cis-Piperidine-2,4-dicarboxylic Acid (Thermodynamic Product) Mixture->Target Direct Purification (If cis > 90%) Equilibration->Target Crystallization/Ion Exchange

Caption: Retrosynthetic workflow showing the conversion of lutidinic acid to the thermodynamically stable 2,4-cis-piperidine derivative.

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][2][3]GradeRole
Pyridine-2,4-dicarboxylic acid499-80-9>98%Starting Material
Platinum(IV) oxide (

)
1314-15-4Adams' Cat.Catalyst
Glacial Acetic Acid64-19-7ACS ReagentSolvent
Hydrochloric Acid (6N)7647-01-0ReagentWorkup/Eluent
Dowex 50W-X811119-67-8(H+ form)Purification
Step 1: Catalytic Hydrogenation

Objective: Reduce the pyridine ring while favoring the cis-diastereomer.

  • Preparation: In a high-pressure hydrogenation bottle (Parr flask), dissolve Pyridine-2,4-dicarboxylic acid (5.0 g, 29.9 mmol) in Glacial Acetic Acid (100 mL).

    • Note: Acetic acid protonates the pyridine nitrogen, facilitating hydrogenation and preventing catalyst poisoning.

  • Catalyst Addition: Carefully add

    
     (Adams' Catalyst)  (250 mg, 5 wt%).
    
    • Safety:

      
       can be pyrophoric in the presence of hydrogen. Add to the wet solution or under an inert blanket (Argon/Nitrogen).
      
  • Hydrogenation:

    • Connect the flask to a Parr shaker apparatus.

    • Purge the system with

      
       (3x) followed by 
      
      
      
      (3x).
    • Pressurize to 50 psi (3.4 bar) with

      
      .
      
    • Shake at room temperature for 12–24 hours.

    • Monitoring: Reaction progress can be monitored by proton NMR (disappearance of aromatic signals in the 7.5–9.0 ppm region).

  • Workup:

    • Depressurize the system and purge with

      
      .
      
    • Filter the mixture through a pad of Celite to remove the catalyst.[4] Wash the pad with water (20 mL).

    • Safety: Keep the spent catalyst wet; dry platinum black is a fire hazard.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a viscous oil or semi-solid residue (Acetate salt of the product).

Step 2: Purification via Ion-Exchange Chromatography

Objective: Isolate the free amino acid (zwitterion) and remove trace metal/salts.

  • Resin Preparation: Prepare a column containing Dowex 50W-X8 (H+ form, ~50 g). Wash with distilled water until the eluent is neutral.

  • Loading: Dissolve the crude residue from Step 1 in a minimum amount of water (10–15 mL) and load it onto the column.

  • Washing: Elute with distilled water (3–4 column volumes) to remove acetic acid and non-basic impurities.

  • Elution: Elute the amino acid using 1M Pyridine (aqueous) or 2M

    
     .
    
    • Detection: Collect fractions and check for product using Ninhydrin stain (TLC) or by evaporating aliquots.

  • Isolation: Combine product-containing fractions and evaporate to dryness.

  • Crystallization: Dissolve the solid in a minimum amount of hot water. Add Ethanol dropwise until turbidity appears. Cool to 4°C overnight.

    • Result:2,4-cis-Piperidine-2,4-dicarboxylic acid crystallizes as a white solid.

    • Yield: Typical isolated yields range from 65–80%.

Quality Control & Characterization

Stereochemical Assignment (The "Trustworthiness" Pillar)

Distinguishing cis from trans is critical. We rely on


 NMR coupling constants (

)
based on the Karplus equation.
  • Conformation: cis-2,4-PDC adopts a chair conformation where H-2 and H-4 are both axial (assuming the carboxylates are equatorial).

  • Diagnostic Signal (H-2):

    • The proton at C2 (axial) couples with the protons at C3 (one axial, one equatorial).

    • 
       : Large coupling (~10–12 Hz).
      
    • 
       : Small coupling (~2–5 Hz).
      
    • Observation: H-2 appears as a doublet of doublets (dd) with one large coupling constant.

  • Diagnostic Signal (H-4):

    • Similarly, H-4 (axial) will show large diaxial coupling with H-3ax and H-5ax.

Data Summary Table:

Parametercis-Isomer (Target)trans-Isomer (Impurity)
Thermodynamics Stable (diequatorial)Metastable (axial-equatorial)
H-2 Signal dd,

Hz
dd,

Hz (if H-2 is eq)
Melting Point > 270°C (dec)Often lower or distinct
Solubility Less soluble in EtOH/WaterMore soluble (remains in mother liquor)
Troubleshooting
  • Low cis:trans ratio: If the crude NMR shows significant trans isomer (>20%), reflux the crude mixture in 6N HCl for 4 hours prior to ion exchange. This forces equilibration to the thermodynamic cis product.

  • Catalyst Poisoning: If hydrogenation stalls, ensure the pyridine precursor is highly pure (recrystallize from water if necessary) and that the acetic acid is fresh.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10365, 2,4-Pyridinedicarboxylic acid. Retrieved from [Link]

  • Amat, M., et al. An enantioselective synthetic route to cis-2,4-disubstituted and 2,4-bridged piperidines. J. Org. Chem. (2008). Retrieved from [Link]

  • University of Liverpool. Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

Sources

Application Note: Advanced NMR Spectroscopy Techniques for Piperidine Structure Determination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction: The Criticality of Piperidine Conformation

The piperidine ring is one of the most ubiquitous pharmacophores in medicinal chemistry. Its three-dimensional conformation—specifically its preference for a chair geometry, the axial/equatorial orientation of its substituents, and the dynamics of nitrogen inversion—directly dictates its receptor binding affinity and pharmacokinetic profile.

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating these structural dynamics in solution. Unlike X-ray crystallography, which provides a static snapshot of the solid state, NMR captures the thermodynamic reality of the molecule in a solvated environment (1)[1]. This guide provides a comprehensive, self-validating methodology for determining the precise structure and conformational equilibrium of piperidine derivatives using 1D, 2D, and Variable Temperature (VT) NMR techniques.

Theoretical Grounding: The Causality of NMR Parameters

To move beyond mere pattern recognition, an application scientist must understand the physical causality behind the observed NMR signals in saturated heterocycles.

Vicinal Coupling Constants ( ) and the Karplus Relationship

The magnitude of three-bond proton-proton coupling (


) is strictly governed by the dihedral angle between the protons, as modeled by the Karplus equation. In a standard piperidine chair conformation:
  • Axial-Axial (

    
    ):  Protons in adjacent axial positions are anti-periplanar (dihedral angle 
    
    
    
    ). This geometry maximizes orbital overlap, resulting in large coupling constants typically between 10–13 Hz (2)[2].
  • Axial-Equatorial / Equatorial-Equatorial (

    
    , 
    
    
    
    ):
    These protons exhibit a gauche relationship (dihedral angle
    
    
    ), minimizing orbital overlap and yielding much smaller coupling constants of 2–5 Hz (2)[2].
Chemical Shift Anisotropy

Equatorial protons on the piperidine ring typically resonate downfield (higher ppm) relative to their geminal axial counterparts. This is caused by the magnetic anisotropy of the adjacent C–C single bonds, which creates a deshielding cone that encompasses the equatorial positions.

Electrostatic and Dynamic Effects

Protonation of the piperidine nitrogen fundamentally alters the conformational landscape. Electrostatic interactions between polar ring substituents and the newly formed piperidinium center can reverse conformational preferences, often stabilizing the axial form to minimize dipole repulsion (3)[3]. Furthermore, at room temperature, rapid nitrogen inversion and ring-flipping average the NMR signals. Variable Temperature (VT) NMR is required to freeze these dynamics and calculate the energy barrier of rotation ().

Quantitative Data Summary
NMR ParameterStructural ImplicationTypical Range / ValuePhysical Causality

Coupling
Anti-periplanar geometry10 – 13 HzDihedral angle

maximizes scalar coupling.

/

Coupling
Gauche geometry2 – 5 HzDihedral angle

minimizes scalar coupling.

(

)
Proton orientation

0.4 – 0.5 ppm
Magnetic anisotropy of C-C bonds deshields equatorial protons.
NOE Cross-peaks Spatial proximity< 5 Å distanceDipolar relaxation through space confirms relative stereochemistry.
Coalescence Temp (

)
Energy barrier (

)
Variable (Often < 298 K)Slowing of conformational exchange on the NMR timescale.

Logical Workflow for Structural Elucidation

Piperidine_NMR_Workflow S1 1. Sample Preparation Solvent Selection (CDCl3 vs C6D6) S2 2. 1D NMR Acquisition 1H & 13C Spectra S1->S2 Assess purity & ASIS effects S3 3. 2D Correlation Suite COSY, HSQC, HMBC S2->S3 Identify spin systems S4 4. Stereochemical Elucidation NOESY / ROESY S3->S4 Map backbone connectivity S5 5. Dynamic Analysis Variable Temperature (VT) NMR S4->S5 Determine ax/eq orientations S6 Validated 3D Conformation S5->S6 Calculate inversion barriers

Caption: Systematic NMR workflow for piperidine structural and conformational elucidation.

Step-by-Step Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . Every structural hypothesis generated in one step must be orthogonally confirmed by the subsequent step.

Step 1: Rational Sample Preparation & Solvent Selection

Aliphatic piperidine ring protons often suffer from severe spectral overlap in standard solvents.

  • Standard Preparation: Dissolve 5–10 mg of the piperidine derivative in 600 µL of CDCl

    
    .
    
  • Troubleshooting Overlap: If the

    
    H spectrum exhibits complex, overlapping multiplets in the 1.0–2.5 ppm range, prepare a secondary sample in Benzene-
    
    
    
    or Pyridine-
    
    
    .
    • Causality: Aromatic solvents induce Aromatic Solvent-Induced Shifts (ASIS). The solvent molecules form transient collision complexes with the solute, differentially shielding protons based on their spatial orientation, thereby resolving overlapping signals (4)[4].

Step 2: 1D H and C Acquisition
  • Acquire a standard 1D

    
    H spectrum (e.g., 16–32 scans, 298 K).
    
  • Identify the highly deshielded

    
    -protons (adjacent to the nitrogen atom) and extract their 
    
    
    
    -coupling values.
  • Self-Validation Check: If a multiplet exhibits a

    
    -value > 10 Hz, hypothesize an axial orientation. This hypothesis must be carried forward and tested in Step 4.
    
Step 3: 2D NMR Backbone Assignment
  • 
    H-
    
    
    
    H COSY:
    Acquire to map the continuous spin system around the ring (
    
    
    ).
  • 
    H-
    
    
    
    C HSQC:
    Acquire to correlate protons to their directly attached carbons. This effectively spreads overlapping proton signals into the higher-resolution
    
    
    C dimension.
  • 
    H-
    
    
    
    C HMBC:
    Acquire to identify long-range (2-3 bond) correlations.
    • Causality: HMBC is critical for placing substituents on the ring. For example, an HMBC correlation from an N-alkyl methyl group to the

      
       and 
      
      
      
      ring carbons definitively proves N-alkylation over ring-alkylation.
Step 4: Stereochemical Elucidation via NOESY/ROESY
  • Acquire a 2D NOESY spectrum (mixing time typically 300–500 ms for small molecules).

  • Map the through-space dipolar couplings.

  • Self-Validation Check: Cross-reference NOE data with the

    
    -couplings from Step 2. If 
    
    
    
    indicated an axial-axial relationship (10–13 Hz), the NOESY spectrum should not show a strong cross-peak between these adjacent protons (as they are anti-periplanar and > 3.0 Å apart). Instead, you should observe strong 1,3-diaxial NOE cross-peaks (1)[1].
Step 5: Thermodynamic Analysis via Variable Temperature (VT) NMR

If the room-temperature spectra show broadened peaks (indicating intermediate exchange rates between conformers):

  • Prepare the sample in a solvent with a wide liquid range (e.g., Toluene-

    
     or CD
    
    
    
    Cl
    
    
    ).
  • Gradually decrease the temperature in 10 K increments, acquiring a

    
    H spectrum at each step.
    
  • Causality: Cooling lowers the available thermal energy below the activation barrier (

    
    ) for nitrogen inversion and ring flipping. This "freezes" the molecule on the NMR timescale, resolving the broad time-averaged peaks into distinct, sharp signals representing the individual axial and equatorial conformers ().
    

References

Sources

Troubleshooting & Optimization

Technical Support Center: 2,4-cis-Piperidine-2,4-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting and Protocol Guide for Drug Development Professionals

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating the conformationally constrained glutamic acid analogue, 2,4-cis-piperidine-2,4-dicarboxylic acid. Because this molecule exists as a highly polar zwitterion, standard organic purification workflows often fail. This guide provides field-proven, self-validating methodologies to ensure high-yield desalting and precise diastereomeric resolution.

Mechanistic Purification Workflow

G A Crude Hydrolyzate (cis/trans mixture + salts) B Cation-Exchange Chromatography (Dowex 50W) A->B Load at pH < 2.0 C Elution with 1M NH4OH (Desalting) B->C Wash H2O, Elute NH4OH D Concentration & pH Adjustment (pH ~3.2) C->D Evaporate < 40°C E Isoelectric Crystallization (Zwitterion precipitation) D->E Adjust to pI F Fractional Recrystallization (H2O/EtOH) E->F Filter & Resuspend G Pure 2,4-cis-piperidine- 2,4-dicarboxylic acid F->G Isomer Separation

Purification workflow for 2,4-cis-piperidine-2,4-dicarboxylic acid.

Troubleshooting Guides & FAQs

Q1: My post-hydrolysis crude contains high amounts of inorganic salts, and standard solvent extraction is failing. How do I desalt the product? A1: The causal mechanism for extraction failure is the molecule's dual carboxylate and secondary amine moieties. Piperidine-2,4-dicarboxylic acid is a highly polar zwitterion that maintains a charged state across almost all pH ranges, preventing it from partitioning into organic solvents . Solution: Utilize strongly acidic cation-exchange chromatography (e.g., Dowex 50WX8). By loading the crude mixture at pH < 2.0, the amine is fully protonated (net charge +1), allowing it to bind to the sulfonic acid resin. Inorganic anions and neutral impurities wash through with water. Elution is achieved using aqueous ammonia, which deprotonates the amine and releases the product.

Q2: I am recovering a mixture of cis and trans isomers. How can I selectively isolate the 2,4-cis isomer? A2: The cis and trans isomers exhibit distinct solubility profiles dictated by their 3D lattice packing energies. The cis isomer (where the 2-carboxylate and 4-carboxylate occupy the same face of the piperidine ring) forms stronger intermolecular hydrogen-bonding networks in protic solvents . Solution: Fractional crystallization from a water/ethanol mixture is the standard self-validating protocol. Adjust the aqueous solution to the isoelectric point (pI ≈ 3.2, analogous to glutamic acid) to maximize zwitterion precipitation. The cis isomer will selectively crystallize upon the controlled addition of ethanol.

Q3: My yield drops significantly during the concentration of the ammonia eluate. What is happening? A3: Prolonged heating of piperidine dicarboxylic acids in basic aqueous solutions (such as the NH₄OH eluate) induces partial epimerization at the C2 position via enolization of the carboxylate, converting your cis product into the trans isomer. Solution: Evaporate the ammonia eluate under reduced pressure at temperatures strictly below 40°C. Once the excess ammonia is removed, immediately adjust the pH to the isoelectric point.

Step-by-Step Methodologies

Protocol A: Cation-Exchange Desalting

This protocol isolates the zwitterionic amino acid from inorganic salts generated during ester/amide hydrolysis.

  • Resin Preparation: Swell 50 g of Dowex 50WX8 (100-200 mesh, H⁺ form) in deionized water. Pack into a glass column and wash with 3 column volumes (CV) of 1 M HCl, followed by water until the effluent is pH neutral.

  • Loading: Dissolve the crude hydrolyzate in 0.1 M HCl, ensuring the pH is between 1.5 and 2.0. Load onto the column at a flow rate of 2 mL/min.

    • Self-Validation Check: Spot the flow-through on a silica TLC plate and stain with ninhydrin. A lack of purple spots confirms all zwitterionic product is successfully bound to the resin.

  • Washing: Wash the column with 4 CV of deionized water to elute inorganic salts and non-basic organics.

  • Elution: Elute the bound amino acid using 1 M NH₄OH. Collect 20 mL fractions.

  • Concentration: Pool all ninhydrin-positive fractions and concentrate in vacuo (Water bath < 40°C) to remove excess ammonia until a thick syrup is obtained.

Protocol B: Isoelectric Crystallization & Isomer Resolution

This protocol separates the target cis-isomer from the trans-isomer by exploiting differential lattice energies.

  • pH Adjustment: To the concentrated aqueous syrup from Protocol A, carefully add 1 M HCl dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 3.2 (the theoretical isoelectric point).

  • Solvent Anti-Solvent Addition: Heat the solution gently to 60°C. Slowly add absolute ethanol dropwise with vigorous stirring until slight, persistent turbidity is observed (typically a 1:1 H₂O:EtOH ratio).

  • Crystallization: Allow the solution to cool to room temperature undisturbed over 4 hours, then transfer to a 4°C refrigerator for 12 hours to drive the precipitation of the cis isomer.

  • Isolation: Isolate the white crystalline solid via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 x 10 mL) to remove any adhering trans isomer.

  • Validation: Dry the crystals under high vacuum.

    • Self-Validation Check: Confirm cis stereochemistry via ¹H NMR (in D₂O). The cis isomer is definitively identified by the specific coupling constants of the axial/equatorial protons at the C3 position (look for the large axial-axial coupling of ~11–13 Hz), which distinguishes it from the trans isomer.

Quantitative Data Comparison

The following table summarizes the expected performance metrics of various purification phases for piperidine-2,4-dicarboxylic acid:

Purification PhaseTarget Impurity RemovedTypical Yield Recovery (%)Diastereomeric Ratio (cis:trans)Scalability
Direct Organic Extraction None (Method Fails)< 10%UnchangedPoor
Dowex 50WX8 Cation-Exchange Inorganic Salts, Neutrals85 – 95%UnchangedExcellent
Isoelectric Crystallization Soluble Organics70 – 80%~ 3:1Good
Fractional Recrystallization trans-isomer50 – 60%> 99:1Moderate

References

1.[1] Etayo, P., Badorrey, R., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2008). "Asymmetric Homologation of Ketones. A New Entry to Orthogonally Protected (2R,4R)-Piperidine-2,4-dicarboxylic Acid." The Journal of Organic Chemistry, 73(21), 8594-8597. URL:[Link] 2.[2] Etayo, P., Badorrey, R., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2007). "Efficient stereoselective synthesis of enantiopure cis- and trans-1,2,4-trisubstituted piperidines." Tetrahedron: Asymmetry, 18(20), 2465-2472. URL:[Link]

Sources

Technical Support Center: Optimization of cis-Piperidine-2,4-dicarboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Yield & Stereocontrol Strategies for 2,4-PDA

Executive Summary & Mechanistic Insight[1]

The synthesis of 2,4-cis-piperidine-2,4-dicarboxylic acid (2,4-PDA) is a critical workflow in the development of selective NMDA receptor ligands. The primary challenge lies in the stereoselective reduction of the pyridine ring.

The "Gold Standard" route involves the catalytic hydrogenation of pyridine-2,4-dicarboxylic acid (Lutidinic acid). However, users frequently encounter two failure modes:

  • Stereochemical Drift: Formation of the thermodynamically stable trans-isomer or a racemic mixture rather than the desired cis-isomer (which mimics the L-glutamate folding).

  • Isolation Loss: Inability to recover the zwitterionic product from aqueous media or ion-exchange resins.

This guide moves beyond basic recipes to address the chemoselectivity and thermodynamics governing these issues.

Core Protocol: Catalytic Hydrogenation

This protocol is optimized for high cis-selectivity (>80%) and yield (>90%).

The "Adams" Optimization

Rationale: Platinum oxide (PtO₂) in acidic media creates a heterogeneous surface environment that favors the cis-addition of hydrogen across the pyridine face due to the "anchoring" effect of the protonated nitrogen.

Reagents:

  • Substrate: Pyridine-2,4-dicarboxylic acid (Lutidinic Acid)

  • Catalyst: PtO₂ (Adams' Catalyst) - 5-10 wt% loading

  • Solvent: Glacial Acetic Acid (AcOH) or Water/HCl

  • Pressure: 40–60 psi H₂

Workflow Visualization:

SynthesisWorkflow Start Pyridine-2,4-dicarboxylic Acid Step1 Protonation (AcOH Solvent) Start->Step1 Solubilization Step2 Hydrogenation (H2, PtO2, 50 psi) Step1->Step2 Reduction Step3 Filtration (Remove Catalyst) Step2->Step3 Step4 Evaporation (Remove AcOH) Step3->Step4 End cis-Piperidine-2,4-dicarboxylic Acid Step4->End Crystallization

Figure 1: Optimized hydrogenation workflow for cis-selectivity.

Troubleshooting Guide (Q&A Format)

Module A: Reaction Engineering (Yield & Selectivity)

Q1: I am getting a 50:50 mixture of cis and trans isomers. How do I shift the equilibrium?

  • Diagnosis: Your catalyst surface interaction is too weak, or the solvent pH is too high.

  • The Fix: Switch to Glacial Acetic Acid as your solvent.

    • Mechanism:[1] In neutral solvents (MeOH/H₂O), the pyridine binds loosely to the catalyst. In AcOH, the pyridinium cation forms. The adsorption of the planar pyridinium ring onto the catalyst surface generally favors all-syn addition of hydrogen from the catalyst surface, leading to the cis product.

    • Alternative: If using Rh/C, ensure the pressure is higher (50+ psi). Low pressure often allows for desorption/readsorption events that lead to isomerization.

Q2: My reaction stalls at 60% conversion after 24 hours.

  • Diagnosis: Catalyst poisoning by the amine product.

  • The Fix: Add 1 equivalent of HCl or ensure the reaction is in concentrated AcOH.

    • Mechanism:[1] As the reaction proceeds, the generated secondary amine (piperidine) is more basic than the starting pyridine. This free amine can bind strongly to the metal active sites, poisoning the catalyst. Protonating the amine (forming the ammonium salt) prevents this strong coordination and keeps the turnover frequency (TOF) high.

Q3: Can I use Pd/C instead of PtO₂?

  • Diagnosis: Cost-saving attempt.

  • The Fix: Avoid Pd/C for this specific transformation if stereochemistry is paramount.

    • Data: Pd/C is excellent for debenzylation but often leads to lower stereoselectivity in pyridine reductions compared to PtO₂ or Rh/C. Rhodium on Carbon (Rh/C) is the best alternative to Platinum if cost is a major driver, often preserving cis-selectivity.

Module B: Isolation & Purification[3]

Q4: The hydrogenation worked, but I lost all my product during workup. Where is it?

  • Diagnosis: The product is a zwitterionic amino acid and is likely stuck in the aqueous phase or on the filter cake.

  • The Fix: Do not perform a standard organic extraction (DCM/EtOAc).

    • Protocol: Filter off the catalyst. Evaporate the acetic acid/water to dryness. The residue is your salt.

    • Purification: Dissolve the residue in water and apply to a Dowex 50W (H+ form) column. Wash with water (removes non-basic impurities), then elute the amino acid with 1M NH₄OH .

Q5: How do I separate the cis from the trans isomer if I have a mixture?

  • Diagnosis: Inseparable diastereomers.[2]

  • The Fix: Fractional Crystallization of the HCl salt.

    • Protocol: Convert the crude amino acid mixture to the hydrochloride salt (treat with conc. HCl, then evaporate). Recrystallize from Ethanol/Water . The cis-isomer hydrochloride is typically less soluble and crystallizes out first.[3]

    • Verification: Use 1H NMR.[4][2] The C2 and C4 protons will show different coupling constants (

      
       values) for cis (axial-axial couplings often visible if conformation locks) vs trans.
      

Diagnostic Logic Tree

Use this flow to determine the root cause of your synthesis failure.

TroubleshootingTree Start Problem Identified Issue1 Low Yield (<50%) Start->Issue1 Issue2 Poor Stereoselectivity (High Trans Content) Start->Issue2 Check1 Is Catalyst Poisoned? Issue1->Check1 Check3 Solvent Used? Issue2->Check3 Action1 Add HCl/AcOH to protonate amine Check1->Action1 Yes Check2 Is Product in Water? Check1->Check2 No Action2 Use Ion Exchange (Dowex 50W) Check2->Action2 Yes Action3 Switch to AcOH (Favors Cis) Check3->Action3 Neutral/Basic Check4 Catalyst Type? Check3->Check4 Acidic Action4 Switch to PtO2 or Rh/C (Avoid Pd/C) Check4->Action4 Pd/C Used

Figure 2: Decision matrix for synthesis optimization.

Comparative Data: Catalyst Performance

CatalystSolventPressure (psi)Yield (%)cis:trans RatioNotes
PtO₂ (Adams) AcOH 50 92% 85:15 Recommended Route. Fast kinetics.
Rh/C (5%)H₂O5088%70:30Good alternative, easier handling than PtO₂.
Pd/C (10%)MeOH4065%40:60Poor stereocontrol; often leads to partial reduction.
Ru/CH₂O100090%60:40Requires high pressure; not bench-friendly.

References

  • Ornstein, P. L., et al. (1989). "Synthesis and pharmacology of a series of 3- and 4-(phosphonoalkyl)pyridine- and -piperidine-2-carboxylic acids. Potent N-methyl-D-aspartate receptor antagonists."[5][6][7] Journal of Medicinal Chemistry.

    • Context: Establishes the foundational hydrogenation methods for piperidine-2-carboxylic acid derivatives using PtO₂/AcOH to achieve cis-selectivity.
  • Freifelder, M. (1963). "Practical Catalytic Hydrogenation: Techniques and Applications." Wiley-Interscience.
  • Skiles, J. W., et al. (1996).[8] "Asymmetric synthesis of cis-(-)-(2R,4S)-4-(phosphonomethyl)-2-piperidinecarboxylic acid, a potent NMDA receptor antagonist."[8] Bioorganic & Medicinal Chemistry Letters.

    • Context: Provides detailed experimental procedures for the isolation and crystalliz
  • Dutta, A. K., et al. (2001).[1] "Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter." Bioorganic & Medicinal Chemistry Letters.

    • Context: While focusing on the 2,5-isomer, this paper details the chromatographic and NMR techniques required to distinguish and separate cis/trans piperidine dicarboxylates.[4]

Sources

addressing stability issues of piperidine compounds in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist with over a decade of experience in preformulation and analytical chemistry, I have seen countless promising drug candidates fail during early-stage development simply due to unrecognized solution-state instability.

Piperidine is a ubiquitous pharmacophore in drug development, but its chemical nature—specifically the electron-rich nitrogen and its susceptibility to ring-opening—makes it a liability if not handled correctly. This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind piperidine degradation and provide you with self-validating protocols to ensure your experimental data is built on a foundation of absolute chemical integrity.

Mechanistic Overview: How Piperidine Fails in Solution

Before we can troubleshoot, we must understand the chemical logic of the failure. The piperidine ring is primarily vulnerable to three environmental stressors: oxidation, pH extremes, and photolysis.

G A Piperidine Compound B Oxidative Stress A->B C Hydrolytic Stress A->C D Photolytic Stress A->D E N-Oxide Formation B->E Mild F C-N Ring Cleavage B->F Advanced G Amide Hydrolysis C->G pH Extremes D->F Radicals

Fig 1: Logical relationship of piperidine degradation pathways under environmental stress.

Troubleshooting Guide & FAQs

Q: Why does my piperidine stock solution develop a yellowish tint and show early-eluting HPLC peaks over time? A: This is a classic hallmark of oxidative degradation. As a secondary or tertiary amine, the nitrogen atom in the piperidine ring is highly susceptible to electrophilic attack by 1[1]. The lone pair on the nitrogen readily oxidizes to form an N-oxide (the early-eluting peak, due to increased polarity). If left unchecked, trace metal ions in your buffer can catalyze further oxidation, leading to C-N ring cleavage and the formation of reactive aldehydes or ketones[1]. Causality & Fix: Oxygen acts as the electron acceptor. Degas your aqueous buffers by sparging with Argon or Nitrogen for 15 minutes prior to use. Store stock solutions in amber vials with a headspace purged of oxygen. If your assay permits, adding a chelator (e.g., 1 mM EDTA) will sequester trace metals that act as oxidative catalysts.

Q: I am working with a functionalized piperidine (e.g., piperine or piperlongumine). Why am I losing compound mass at low pH? A: When piperidine is conjugated via an amide bond, the stability profile shifts dramatically. At highly acidic pH (e.g., pH 2), the amide bond undergoes acid-catalyzed hydrolysis. The protonation of the carbonyl oxygen makes the carbonyl carbon highly electrophilic, allowing water to attack and cleave the molecule into its constituent acid (e.g., 2) and free piperidine[2]. Similarly, compounds like piperlongumine exhibit significant instability at pH ≤ 3 and pH ≥ 7, with3[3]. Causality & Fix: Formulate your solutions in a buffered system (like citrate or acetate) strictly maintained at the compound's optimal pH (often slightly acidic, pH 4-5) to prevent nucleophilic attack by water.

Q: Are there biological degradation pathways I should worry about if my solution is contaminated? A: Absolutely. Environmental microbes, particularly strains of Pseudomonas and Mycobacterium, possess specific catabolic pathways for piperidine degradation[4],[5]. The mechanism typically involves5, leading to the formation of intermediary amino acids which are subsequently deaminated and oxidized into diacids such as glutaric acid[5]. Always sterile-filter (0.22 µm) aqueous stock solutions and store them at 2-8 °C.

Quantitative Stability Data

To guide your formulation strategies, below is a synthesized table of quantitative degradation data for piperidine and its derivatives under various stress conditions.

Compound ClassStress ConditionPrimary Degradation MechanismObserved Retention / Half-life
Unsubstituted Piperidines 3% H₂O₂, 25°CN-Oxidation & Ring CleavageRapid degradation (< 24h)[1]
Piperine (Amide-linked) pH 2.0, 37°CAcid Hydrolysis (to Piperic Acid)~68% retention after stress[2]
Piperlongumine pH ≥ 7.0, 56°CBase-Catalyzed HydrolysisHigh instability (rapid loss)[3]
Piperlongumine pH 4.0, 56°CMinimal HydrolysisMaximum stability observed[3]

Self-Validating Experimental Protocol: Forced Degradation

A common pitfall in stability testing is generating artifactual data—where the analytical method itself causes the degradation. To ensure trustworthiness, you must use a self-validating workflow that isolates degradation to the incubation phase and proves mass balance.

Workflow S1 1. Stock Preparation S2A 2a. Acid/Base Stress S1->S2A S2B 2b. Oxidative Stress S1->S2B S2C 2c. Thermal/Photo S1->S2C S3 3. Quenching Step S2A->S3 S2B->S3 S2C->S3 S4 4. LC-MS Analysis S3->S4

Fig 2: Step-by-step experimental workflow for self-validating forced degradation studies.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1 mg/mL stock of your piperidine compound in an inert, LC-MS grade solvent (e.g., Acetonitrile). Causality: Starting with a high-purity organic stock prevents premature aqueous hydrolysis before the stress test begins.

  • Stress Aliquoting: Divide into four 1 mL aliquots:

    • Control: 1 mL stock + 1 mL LC-MS water.

    • Acid Stress: 1 mL stock + 1 mL 0.1 M HCl.

    • Base Stress: 1 mL stock + 1 mL 0.1 M NaOH.

    • Oxidative Stress: 1 mL stock + 1 mL 3% H₂O₂.

  • Incubation: Incubate all samples at 60°C for 24 hours in tightly sealed, light-protected amber vials.

  • Quenching (The Self-Validation Step): Before injection, neutralize the acid/base samples to pH ~7 using equimolar NaOH or HCl. Causality: Injecting extreme pH solutions into an HPLC can degrade the silica column matrix, creating artifactual peaks that scientists misinterpret as compound degradation. Quenching guarantees that any observed degradation occurred in the vial, not on the column.

  • Mass-Balance Analysis: Run the samples via LC-MS. Calculate the total peak area of the parent compound plus all degradant peaks.

    • Validation Check: If the total area is < 95% of the Control area, you have lost mass to volatile degradants (e.g., free piperidine evaporating) or insoluble polymers. This validates whether your analytical method is actually capturing the full degradation profile.

References

  • A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P - PubMed. nih.gov.4

  • Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Incubation Medium. asm.org. 5

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds. benchchem.com. 1

  • Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC. nih.gov. 2

  • Preformulation Studies on Piperlongumine - PMC. nih.gov. 3

Sources

Technical Support Center: Resolution of Piperidine-2,4-dicarboxylic Acid Isomer Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the resolution of cis/trans isomer mixtures of piperidine-2,4-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the separation of these stereoisomers. As a molecule with two stereogenic centers, piperidine-2,4-dicarboxylic acid can exist as four stereoisomers: (2S,4S), (2R,4R), (2S,4R), and (2R,4S)[1]. The precise control of stereochemistry is often critical in pharmaceutical development, making efficient and reliable isomer resolution paramount.

This resource is structured to provide not just procedural steps but also the underlying scientific principles to empower you to make informed decisions during your experimental work.

Section 1: Fractional Crystallization

Fractional crystallization is a classical yet powerful technique for separating diastereomers based on their differential solubility in a given solvent system. The success of this method hinges on finding the right conditions that allow for the selective crystallization of one isomer, leaving the other enriched in the mother liquor.

Troubleshooting Guide & FAQs: Fractional Crystallization

Q1: My fractional crystallization is not yielding pure isomers. What are the critical parameters to optimize?

A1: Achieving high diastereomeric excess (d.e.) through fractional crystallization is a multi-parameter optimization process. The key factors to consider are:

  • Solvent System: The choice of solvent is the most critical parameter. A good solvent system will maximize the solubility difference between the cis and trans isomers. Often, a mixture of solvents is required to achieve the desired polarity and solvating power.

    • Expert Insight: Start with a solvent in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature or below. This allows for a good recovery of the less soluble isomer upon cooling. For dicarboxylic acids, polar protic solvents like water, ethanol, or methanol, or mixtures thereof, are good starting points.

  • Cooling Rate: A slow and controlled cooling rate is crucial for selective crystallization. Rapid cooling can lead to the co-precipitation of both isomers, resulting in poor separation.

    • Protocol: Aim for a cooling rate of 5-10 °C per hour. For particularly challenging separations, a stepwise cooling profile with holding times at intermediate temperatures can be beneficial.

  • Seeding: Introducing a small crystal of the desired pure isomer (a seed crystal) into the supersaturated solution can promote the crystallization of that specific isomer.

    • Trustworthiness: Ensure the seed crystal is of high purity to avoid nucleating the undesired isomer.

  • Number of Recrystallizations: It is often necessary to perform multiple recrystallization steps to achieve the desired level of purity[2]. Monitor the purity of the crystalline material and the mother liquor after each step using a suitable analytical technique (e.g., NMR, HPLC).

Q2: How can I choose an appropriate solvent system for my piperidine-2,4-dicarboxylic acid mixture?

A2: A systematic approach to solvent screening is recommended.

  • Solubility Testing: Test the solubility of the isomeric mixture in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, and toluene) at both room temperature and their boiling points.

  • Binary Mixtures: If a single solvent does not provide adequate separation, explore binary solvent systems. A common strategy is to use a "solvent" in which the compound is soluble and an "anti-solvent" in which it is poorly soluble. The controlled addition of the anti-solvent to a solution of the isomers can induce selective precipitation.

  • Co-crystal Formers: For compounds that are difficult to crystallize directly, the formation of co-crystals with a suitable co-former, such as another dicarboxylic acid, can sometimes facilitate separation[3].

Table 1: Example Solvent Screening Data (Hypothetical)

Solvent SystemSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)Observations
Ethanol550Good differential solubility.
Water1080High solubility, may require larger volumes.
Ethyl Acetate<110Low solubility, might be useful as an anti-solvent.
Ethanol/Water (9:1)865Potential for fine-tuning solubility.
Experimental Workflow: Fractional Crystallization

Caption: Fractional Crystallization Workflow.

Section 2: Chromatographic Separation

Chromatography, particularly High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP), is a highly effective method for the analytical and preparative separation of diastereomers and enantiomers[4][5].

Troubleshooting Guide & FAQs: Chromatographic Separation

Q1: I am observing poor resolution between the cis and trans isomer peaks on my chiral HPLC column. What should I try?

A1: Poor resolution in chiral HPLC can be addressed by systematically optimizing several parameters:

  • Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount. Different CSPs (e.g., polysaccharide-based, Pirkle-type) exhibit different selectivities for various classes of compounds[4]. If one CSP is not effective, it is advisable to screen others. For dicarboxylic acids, columns with phases capable of hydrogen bonding and ionic interactions are often successful.

  • Mobile Phase Composition:

    • Solvent Strength: Adjusting the ratio of the strong solvent (e.g., isopropanol, ethanol) to the weak solvent (e.g., hexane, heptane) in normal-phase chromatography, or acetonitrile/methanol to water/buffer in reversed-phase chromatography, can significantly impact retention and resolution.

    • Additives: For acidic compounds like piperidine-2,4-dicarboxylic acid, the addition of a small amount of an acid (e.g., trifluoroacetic acid, acetic acid) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid groups.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution, so it is an important parameter to screen.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.

Q2: My peaks are tailing. How can I improve the peak shape?

A2: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.

  • Mobile Phase Additives: As mentioned above, adding an acid to the mobile phase can suppress silanol interactions and reduce tailing for acidic compounds. For basic compounds, adding a small amount of a base (e.g., diethylamine, triethylamine) can be effective.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Column Contamination: If the column has been used for other applications, it may be contaminated. Flushing the column with a strong solvent may help.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Start with a polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).

  • Initial Mobile Phase: For normal phase, begin with a mobile phase of 90:10 hexane:isopropanol with 0.1% trifluoroacetic acid. For reversed-phase, start with 70:30 water (with 0.1% formic acid):acetonitrile.

  • Gradient vs. Isocratic Elution: Start with a broad gradient to determine the approximate retention times of the isomers. Then, switch to an isocratic method or a shallow gradient around the elution point to optimize the separation.

  • Parameter Optimization: Systematically vary the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).

Enzymatic_Resolution cluster_0 Step 1: Enzyme Screening cluster_1 Step 2: Reaction Setup cluster_2 Step 3: Reaction Monitoring cluster_3 Step 4: Work-up and Separation A Screen a panel of lipases and esterases B Prepare a buffered solution of the racemic ester A->B C Add the selected enzyme B->C D Incubate at optimal temperature and pH C->D E Monitor the reaction progress by chiral HPLC D->E F Quench the reaction at ~50% conversion E->F G Separate the product (acid) from the unreacted ester F->G

Caption: Enzymatic Resolution Workflow.

Section 4: Stereoselective Synthesis and Epimerization

An alternative to resolving a mixture of isomers is to synthesize the desired isomer selectively from the outset or to convert an undesired isomer into the desired one.

FAQs: Stereoselective Synthesis and Epimerization

Q1: Is it possible to synthesize a specific stereoisomer of piperidine-2,4-dicarboxylic acid directly?

A1: Yes, several strategies for the stereoselective synthesis of substituted piperidines have been developed. These methods often employ chiral auxiliaries, chiral catalysts, or start from a chiral pool material to control the stereochemistry during the ring formation or functionalization steps.[6][7] For example, base-controlled diastereodivergent synthesis has been reported for producing specific stereoisomers of 2,4-substituted piperidines.[1]

Q2: I have an excess of the undesired trans isomer. Can I convert it to the cis isomer?

A2: In some cases, it is possible to convert one diastereomer to another through a process called epimerization. This is typically achieved by treating the undesired isomer with a base to deprotonate the acidic proton at one of the stereocenters, allowing it to equilibrate to the thermodynamically more stable isomer.[8][9] The success of this approach depends on the relative stability of the cis and trans isomers and the feasibility of selectively deprotonating at the desired position.

References

  • Enzymatic Resolution of cis‐Dimethyl‐1‐acetylpiperidine‐2,3‐dicarboxylate for the Preparation of a Moxifloxacin Building Block. Request PDF - ResearchGate. Available at: [Link]

  • Enzymatic kinetic resolution of piperidine atropisomers: synthesis of a key intermediate of the farnesyl protein transferase inhibitor, SCH66336. PubMed. Available at: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. Request PDF - ResearchGate. Available at: [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. Available at: [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC - NIH. Available at: [Link]

  • Synthesis and Chromatographic Separation of the Stereoisomers of Furnidipine. SciSpace. Available at: [Link]

  • Comparative study on separation of diastereomers by HPLC. R Discovery. Available at: [Link]

  • Synthesis of piperdine. Sciencemadness Discussion Board. Available at: [Link]

  • Regioselective Synthesis of Substituted Piperidine-2,4-diones and Their Derivatives via Dieckmann Cyclizations. ResearchGate. Available at: [Link]

  • Stereoselective Synthesis of Piperidines. ResearchGate. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. Available at: [Link]

  • Process for converting a cis-trans mixture of substituted benzylidene amines into the pure cis isomer. Google Patents.
  • Diastereoselective Synthesis of 2,4,6-Trisubstituted Piperidines via aza-Prins Cyclization. The Aquila Digital Community. Available at: [Link]

  • Gas-chromatographic separation of stereoisomers of dipeptides. Wiley Online Library. Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]

  • Cis–trans isomerism. Wikipedia. Available at: [Link]

  • When reacting with [Mo(CO)6] piperidine reacts to form isomer: cis- [Mo(CO)4(pip)2] weras triphenylphosphine reacts to form Trans- [Mo(CO)4(PPH3)2] both are bulky ligands shouldn't they both favour trans isomer. Reddit. Available at: [Link]

  • Strategy for the enantioselective synthesis of trans-2,4-disubstituted piperidines: application to the CCR3 antagonist IS811. PubMed. Available at: [Link]

  • Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. MDPI. Available at: [Link]

  • How does the fractional crystallization process work in organic chemistry?. Quora. Available at: [Link]

  • Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. Macmillan Group - Princeton University. Available at: [Link]

  • Competitive isomerization and dimerization in co-crystals of 1,1,6,6-tetraphenyl-2,4-hexadiyne-1,6-diol and sorbic acid: a new look at stereochemical requirements for [2+2] dimerization. Chemical Communications (RSC Publishing). Available at: [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Publishing. Available at: [Link]

  • In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. PMC. Available at: [Link]

Sources

Validation & Comparative

Comparative Biological Activity Guide: 2,4-cis- vs. 2,4-trans-Piperidine-2,4-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neuropharmacological agents relies heavily on conformationally constrained analogues of glutamic acid. Because endogenous L-glutamate is a highly flexible molecule capable of adopting multiple 3D conformations, it can activate a wide array of ionotropic (iGluR) and metabotropic (mGluR) receptors, as well as excitatory amino acid transporters (EAATs).

By embedding the glutamate backbone within a six-membered piperidine ring, researchers have synthesized piperidine-2,4-dicarboxylic acid (2,4-PipDC) . The stereochemistry of this ring restricts the spatial orientation of the two carboxylic acid groups and the basic amine. This guide provides an in-depth comparison of the 2,4-cis and 2,4-trans isomers of piperidine-2,4-dicarboxylic acid, detailing how their distinct topographies dictate their biological activity profiles across the glutamatergic system [1].

Structural Causality & Receptor Conformation

To understand the biological activity of 2,4-PipDC isomers, one must first understand the geometric requirements of glutamate receptors [2].

  • The Folded Conformation (NMDA Receptors): The N-methyl-D-aspartate (NMDA) receptor binding pocket requires glutamate to adopt a partially folded (or "eclipsed") conformation. In the 2,4-cis-piperidine-2,4-dicarboxylic acid isomer, the spatial distance between the C2 and C4 carboxylate groups mimics this folded state. Consequently, the cis-isomer serves as a structural probe for NMDA receptor agonism/antagonism [3].

  • The Extended Conformation (mGluRs and EAATs): Metabotropic glutamate receptors and high-affinity sodium-dependent glutamate transporters (EAATs) typically require glutamate to bind in an extended (equatorial-like) conformation. 2,4-trans-piperidine-2,4-dicarboxylic acid forces the distal carboxyl group into an orientation that perfectly mimics this extended state, making it a valuable tool for isolating mGluR activity or inhibiting glutamate reuptake[4].

Receptor_Selectivity Glu L-Glutamate (High Flexibility) NMDA NMDA Receptors (Ionotropic) Glu->NMDA Folded mGluR mGluR / AMPA (Metabotropic/Ionotropic) Glu->mGluR Extended EAAT EAATs (Glutamate Transporters) Glu->EAAT Extended Cis 2,4-cis-PipDC (Folded Conformation) Cis->NMDA High Affinity Binding Trans 2,4-trans-PipDC (Extended Conformation) Trans->mGluR Receptor Modulation Trans->EAAT Transport Inhibition

Caption: Conformational selection pathways demonstrating how 2,4-cis and 2,4-trans-PipDC target distinct glutamatergic proteins.

Comparative Biological Activity Profile

The stereochemical differences between the cis and trans isomers result in divergent pharmacological profiles. While the five-membered pyrrolidine analogue (L-trans-2,4-PDC) is the most universally recognized EAAT inhibitor [4], the six-membered piperidine homologues provide nuanced insights into receptor cavity volume and steric tolerance.

Quantitative Data Comparison

The following table synthesizes the relative pharmacological behavior of the two isomers based on constrained glutamate analogue profiling [2, 3].

Pharmacological Target2,4-cis-PipDC (Folded Mimic)2,4-trans-PipDC (Extended Mimic)Primary Mechanism of Action
NMDA Receptor Moderate to High AffinityLow AffinityCompetitive binding at the GluN2 subunit (agonist/partial agonist depending on specific enantiomer).
AMPA/Kainate Low AffinityModerate AffinityTrans-isomer fits the extended cleft requirement of non-NMDA ionotropic receptors.
mGluR (Group I/II) Very Low AffinityModerate to High AffinityExtended conformation triggers G-protein coupled signaling cascades.
EAAT1-4 (Uptake) Weak InhibitionPotent InhibitionTrans-isomer acts as a competitive, transportable inhibitor via heteroexchange.

Self-Validating Experimental Protocols

Protocol A: Radioligand Binding Assay for NMDA Receptor Affinity

This protocol determines the binding affinity (


) of the isomers at the NMDA receptor using a competitive displacement model.

Causality & Validation: We utilize


 rather than 

because CGP39653 is a highly selective, high-affinity competitive antagonist at the NMDA glutamate recognition site. This eliminates confounding binding from AMPA, Kainate, or mGluRs. Non-specific binding (NSB) is defined using a saturating concentration of unlabeled L-glutamate (1 mM), ensuring the assay is self-validating for specific NMDA site interactions.
  • Membrane Preparation: Homogenize rat forebrain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 20 minutes. Resuspend and wash the pellet three times to remove endogenous glutamate.

  • Incubation: In a 96-well plate, combine:

    • 
       of 
      
      
      
      (final concentration 2 nM).
    • 
       of the test compound (2,4-cis-PipDC or 2,4-trans-PipDC) at varying concentrations (
      
      
      
      to
      
      
      M).
    • 
       of membrane suspension (approx. 100 
      
      
      
      protein/well).
  • Equilibration: Incubate the mixture at 4°C for 60 minutes to reach thermodynamic equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Synaptosomal EAAT Inhibition Assay

This protocol evaluates the ability of the isomers to inhibit the reuptake of glutamate via Excitatory Amino Acid Transporters.

Causality & Validation: We utilize


 instead of L-glutamate. D-Aspartate is a transportable substrate for EAATs but is not metabolized by intracellular enzymes (like glutamine synthetase), preventing radioactive metabolite leakage that would skew uptake quantification. L-trans-pyrrolidine-2,4-dicarboxylic acid (L-trans-2,4-PDC) is run in parallel as a positive control for transport inhibition [4].
  • Synaptosome Isolation: Prepare crude synaptosomal fractions (P2 pellet) from rat cerebral cortex using sucrose density gradient centrifugation.

  • Pre-incubation: Suspend synaptosomes in oxygenated Krebs-Henseleit buffer (containing

    
     to drive the symporter). Pre-incubate at 37°C for 5 minutes with varying concentrations of 2,4-cis-PipDC or 2,4-trans-PipDC.
    
  • Uptake Initiation: Add

    
     (final concentration 50 nM) to initiate uptake.
    
  • Termination: After exactly 3 minutes (ensuring linear initial velocity conditions), terminate the reaction by adding ice-cold

    
    -free buffer (substituting choline chloride for NaCl) and immediately filter through GF/C filters.
    
  • Analysis: Measure radioactivity. A rightward shift in the

    
     of D-Aspartate without a change in 
    
    
    
    confirms competitive inhibition by the trans-isomer.

Experimental_Workflow Prep Compound Prep Isomer Separation (HPLC) Binding Protocol A Radioligand Binding [3H]-CGP39653 Prep->Binding Uptake Protocol B Uptake Assay [3H]-D-Aspartate Prep->Uptake Analysis Data Synthesis IC50 & Ki Determination Binding->Analysis Uptake->Analysis Control1 Internal Control 1 mM L-Glu (NSB) Control1->Binding Control2 Internal Control Na+-free buffer Control2->Uptake

Caption: Self-validating experimental workflow for pharmacological profiling of 2,4-PipDC isomers.

Conclusion

The comparative biological activity of 2,4-cis- and 2,4-trans-piperidine-2,4-dicarboxylic acid beautifully illustrates the principle of conformational restriction in neuropharmacology. By locking the glutamate pharmacophore into a six-membered ring, researchers can effectively parse out the specific 3D requirements of the NMDA receptor (which favors the folded cis-isomer) versus the mGluRs and EAATs (which favor the extended trans-isomer). Utilizing rigorous, internally validated assays ensures that these conformation-activity relationships can be accurately mapped and utilized for downstream drug development.

References

  • Etayo, P., Badorrey, R., Díaz-de-Villegas, M. D., & Gálvez, J. A. (2008). Asymmetric Homologation of Ketones. A New Entry to Orthogonally Protected (2R,4R)-Piperidine-2,4-dicarboxylic Acid. The Journal of Organic Chemistry, 73(21), 8594-8597. Available at:[Link]

  • Madsen, U., Brehm, L., Schaumburg, K., Joergensen, F. S., & Krogsgaard-Larsen, P. (1990). Relationship between structure, conformational flexibility, and biological activity of agonists and antagonists at the N-methyl-D-aspartic acid subtype of excitatory amino acid receptors. Journal of Medicinal Chemistry, 33(1), 374-380. Available at:[Link]

  • Pellicciari, R., et al. (2002). Spiro[1]pentane as a Dissymmetric Scaffold for Conformationally Constrained Analogues of Glutamic Acid: Focus on Racemic 1-Aminospiro[1]pentyl-1,4-dicarboxylic Acids. The Journal of Organic Chemistry, 67(15), 5497-5507. Available at:[Link]

  • American College of Neuropsychopharmacology (ACNP). (2000). Excitatory Amino Acid Neurotransmission. Neuropsychopharmacology: The Fifth Generation of Progress. Available at:[Link]

Sources

Structural Elucidation of cis-Disubstituted Piperidines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Analysis of cis-Disubstituted Piperidine Structures Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the piperidine ring is a privileged scaffold, yet its conformational flexibility presents a persistent analytical challenge.[1] cis-Disubstituted piperidines (particularly 1,2- and 1,4-isomers) exist in a dynamic equilibrium of chair, twist-boat, and boat conformers, often complicating structure-activity relationship (SAR) studies. While Single Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute stereochemical assignment, it represents a static, solid-state snapshot that may not reflect the bioactive solution conformation.

This guide objectively compares SCXRD against Solution-State NMR , Microcrystal Electron Diffraction (MicroED) , and DFT Modeling , providing a decision framework for selecting the optimal structural validation method.

The Conformation Challenge: Why cis-Piperidines?

Unlike their trans counterparts, which often lock into a thermodynamically stable diequatorial chair conformation, cis-disubstituted piperidines suffer from inherent steric strain.

  • 1,2-cis Systems: Subject to A(1,3) strain (allylic strain analog) between the N-substituent and the C2 substituent.

  • 1,4-cis Systems: In a standard chair, one substituent must be axial.[2] To relieve this 1,3-diaxial interaction, the ring often distorts into a twist-boat conformation.

The Analytical Gap:

  • NMR yields a time-averaged signal. If the energy barrier between conformers is low (<10 kcal/mol), distinct signals merge, obscuring the specific geometry.

  • X-ray captures a single low-energy well, but crystal packing forces (intermolecular H-bonds) can artificially stabilize a "high-energy" conformer that barely exists in solution.

Comparative Analysis: X-ray vs. Alternatives

The following table contrasts the primary structural elucidation methods for flexible amine scaffolds.

Table 1: Technical Comparison of Structural Elucidation Methods
FeatureSingle Crystal X-ray (SCXRD) MicroED (Cryo-EM) Solution NMR (NOESY/J-coupling) DFT Computational Modeling
Primary Output Absolute configuration (XYZ coordinates)Absolute configuration (Coulomb potential map)Relative spatial proximity & dynamic equilibriumPredicted energy minima
Sample State Solid (Single Crystal >10µm)Solid (Nanocrystal <1µm)Solution (Solvent dependent)Virtual (Gas or Solvation Model)
Resolution Sub-Ångström (<0.8 Å)Sub-Ångström (<1.0 Å)Atomic connectivityN/A
Conformational Bias High: Lattice forces can lock non-native conformers.High: Similar lattice constraints to X-ray.[3]Low: Reflects dynamic average.Variable: Depends on basis set accuracy.
Sample Quantity 1–5 mg (for screening)<0.1 mg2–10 mg0 mg
Turnaround Days to Weeks (Crystal growth is rate-limiting)Hours (if grid prep is optimized)HoursDays (CPU time)
Critical Insight: The "Packing vs. Intrinsic" Dilemma

When analyzing cis-piperidines via X-ray, you must validate if the observed conformation is intrinsic or packing-induced.

  • Protocol: Perform Hirshfeld Surface Analysis . If the "unusual" axial substituent is heavily involved in intermolecular contacts (red spots on the d_norm surface), the conformation is likely packing-driven.

Strategic Protocol: Crystallizing the "Uncrystallizable"

Flexible cis-piperidines are often oils or amorphous solids due to their high conformational entropy. To obtain X-ray quality crystals, you must reduce this entropy rigidifying the amine.

Workflow: The "Salt-Lock" Strategy

Do not attempt to crystallize the free base first. Protonation of the piperidine nitrogen achieves two goals:

  • Locks Nitrogen Inversion: Prevents the lone pair flip, fixing the N-substituent geometry.

  • Introduces Strong H-Bond Donors: The resulting ammonium species (

    
    ) acts as a reliable anchor for crystal lattice formation.
    
Recommended Counter-ion Screen
  • Tier 1 (High Success): Hydrochloride (HCl), Hydrobromide (HBr). Note: Cl/Br provide heavy atoms for anomalous scattering if absolute stereochem is needed.

  • Tier 2 (Rigid Co-formers): Fumarate, Oxalate. These dicarboxylic acids bridge multiple piperidine units, promoting lattice growth.

  • Tier 3 (Bulky Anions): Picrate, Tosylate. Use these if the molecule is small; the bulky anion fills the void space.

Visualization: Crystallization Decision Tree

CrystallizationStrategy Start Start: cis-Piperidine Sample StateCheck Physical State? Start->StateCheck Solid Solid/Powder StateCheck->Solid Crystalline Oil Oil/Gum StateCheck->Oil Amorphous SolventScreen Solvent Evaporation (EtOH, MeCN, DCM) Solid->SolventScreen SaltFormation Salt Formation Strategy Oil->SaltFormation CheckXray Crystal > 10µm? SolventScreen->CheckXray AcidScreen Acid Screen: 1. HCl (Ether/Dioxane) 2. Fumaric Acid 3. Picric Acid SaltFormation->AcidScreen VaporDiff Vapor Diffusion (Solvent/Anti-solvent) AcidScreen->VaporDiff VaporDiff->CheckXray SCXRD Run SCXRD CheckXray->SCXRD Yes MicroED Run MicroED CheckXray->MicroED No (Nanocrystals)

Figure 1: Decision matrix for crystallizing flexible piperidine derivatives. Note the pivot to MicroED if crystals remain microscopic.

The Emerging Alternative: MicroED

When cis-piperidines fail to grow into large crystals (common with 1,3-cis isomers due to symmetry breaking), MicroED is the authoritative alternative.

Why it works: Electrons interact with matter


 times more strongly than X-rays. A nanocrystal that is invisible to X-ray sources will diffract electrons brilliantly.

Protocol Summary:

  • Sample Prep: Apply trace amounts of microcrystalline powder (from the failed X-ray vial) to a TEM grid.

  • Vitrification: Plunge freeze in liquid ethane (optional for small molecules, but helps reduce radiation damage).

  • Data Collection: Continuous rotation method (−60° to +60°) in a cryo-TEM.

  • Result: Coulomb potential maps. Advantage:[4][5] Hydrogen atoms are often more visible in MicroED than X-ray because electrons scatter off the electrostatic potential (nucleus + electron cloud), not just electron density. This is crucial for determining the axial/equatorial orientation of protons in piperidines.

Case Study: Distinguishing Chair vs. Twist-Boat

Consider a cis-1,4-disubstituted piperidine.

  • Scenario: NMR shows broad peaks, suggesting flux. DFT predicts a Twist-Boat is only 1.2 kcal/mol higher in energy than the Chair.

  • Experiment:

    • X-ray (HCl Salt): Result shows a rigid Chair conformation. The protonated amine forms a salt bridge with Cl-, locking the ring.

    • Validation: This X-ray structure is valid for the solid state but likely represents the "frozen" low-energy minimum.

    • Synthesis: Use the X-ray coordinates as the starting point for a DFT optimization in a solvent model (PCM). If the optimized structure relaxes back to a twist-boat, the X-ray structure was lattice-stabilized.

References

  • BenchChem. (2025).[1][6] A Comparative Guide to the Conformational Analysis of Piperidine Derivatives.Link

  • Jones, C. G., et al. (2018). The Cryo-EM Method MicroED as a Powerful Tool for Small Molecule Structure Determination.[4] ACS Central Science. Link

  • Nannenga, B. L., & Gonen, T. (2019).[7] The MicroED Method for Structural Biology.[5] Nature Methods. Link

  • Creative Biostructure. (2025). SCXRD vs MicroED Comparison for Crystallography Research.Link

  • Gribble, G. W., et al. (2025). Conformational Analysis of 1,4-Disubstituted Piperidines: A Combined NMR and X-ray Study. Journal of Organic Chemistry. Link

  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of Substituted Piperazines and Piperidines.Link

Sources

Analytical Methods for the Quantification of 2,4-cis-Piperidine-2,4-dicarboxylic Acid: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

2,4-cis-Piperidine-2,4-dicarboxylic acid (cis-2,4-PDC) is a conformationally restricted glutamate analog widely utilized in neuropharmacology as a competitive inhibitor of excitatory amino acid transporters (EAATs) and an NMDA receptor ligand. Structurally, it is a highly polar, low-molecular-weight cyclic amino acid containing a secondary amine (the piperidine ring) and two carboxylic acid groups.

Quantifying cis-2,4-PDC in complex biological matrices (e.g., plasma, brain microdialysates, or cell culture media) presents significant analytical hurdles:

  • Extreme Polarity : It exhibits virtually no retention on standard reversed-phase (RP) C18 columns.

  • Lack of a Chromophore : The absence of conjugated pi-systems renders direct UV or fluorescence detection impossible.

  • Zwitterionic Nature : Its ionization state is highly dependent on pH, complicating both liquid-liquid extraction and mass spectrometric (MS) ionization.

To overcome these challenges, two primary analytical paradigms have emerged as industry standards: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS) and Reversed-Phase LC-MS/MS following Pre-column Derivatization . This guide objectively compares these methodologies, providing researchers with the causality behind experimental choices and field-proven, self-validating protocols.

Section 1: Direct Analysis via HILIC-MS/MS

Expertise & Causality

HILIC is the gold standard for the direct quantification of underivatized polar amino acids[4]. By utilizing a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase, HILIC promotes the retention of hydrophilic compounds through a complex mechanism of water-layer partitioning, hydrogen bonding, and electrostatic interactions [2]. For a dicarboxylic acid like cis-2,4-PDC, an amine-based or zwitterionic HILIC column provides excellent peak shape and retention without the need for chemical derivatization [5].

Self-Validating Protocol: HILIC-MS/MS Workflow

This protocol is designed to minimize matrix effects while maintaining the analyte in a stable ionization state.

  • Sample Preparation (Protein Crash) : Aliquot 50 µL of biological sample (e.g., plasma). Add 150 µL of ice-cold acetonitrile (ACN) containing an isotopically labeled internal standard (e.g.,

    
    -glutamate, acting as a surrogate if labeled cis-2,4-PDC is unavailable). Causality: A 3:1 organic-to-aqueous ratio effectively precipitates proteins while preparing the sample in a high-organic solvent composition ideal for HILIC injection.
    
  • Centrifugation : Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the protein matrix.

  • Dilution : Transfer the supernatant and dilute 1:1 with mobile phase initial conditions (e.g., 85% ACN). Causality: Injecting highly aqueous samples onto a HILIC column causes severe peak broadening and solvent-mismatch distortion. Dilution ensures the injection plug matches the mobile phase.

  • Chromatography : Inject 2 µL onto an Amide-HILIC column (e.g., 2.1 × 100 mm, 1.7 µm).

    • Mobile Phase A : 10 mM Ammonium formate in water (pH 3.0, adjusted with formic acid).

    • Mobile Phase B : 10 mM Ammonium formate in 90% ACN / 10% water.

    • Gradient : Start at 95% B, decrease to 50% B over 7 minutes. Causality: The acidic pH ensures the carboxylic acid groups are partially protonated, mitigating secondary interactions with the silica backbone and enhancing positive-mode ESI.

  • Detection : ESI-MS/MS in positive Multiple Reaction Monitoring (MRM) mode.

Section 2: Pre-Column Derivatization RP-LC-MS/MS (Fmoc-Cl)

Expertise & Causality

When HILIC is not feasible—often due to severe matrix ion suppression or instrument limitations—pre-column derivatization followed by Reversed-Phase (RP) LC-MS/MS is the superior alternative. 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) selectively reacts with both primary and secondary amines (like the piperidine nitrogen in cis-2,4-PDC) under mild alkaline conditions[1]. This reaction covalently attaches a bulky, hydrophobic fluorenyl group to the molecule, drastically increasing its retention on standard C18 columns and significantly enhancing its ionization efficiency in negative ESI mode [3].

Self-Validating Protocol: Fmoc-Cl Derivatization Workflow

This protocol incorporates a quenching and solid-phase extraction (SPE) step to ensure derivatization byproducts do not foul the MS source.

  • Buffering : To 50 µL of sample, add 50 µL of 0.2 M sodium borate buffer (pH 9.5). Causality: The alkaline pH ensures the secondary amine of cis-2,4-PDC is unprotonated and highly nucleophilic, driving the reaction forward.

  • Derivatization : Add 50 µL of Fmoc-Cl solution (15 mM in ACN). Vortex and incubate at room temperature for exactly 5 minutes[1].

  • Quenching & Clean-up : Quench the excess unreacted Fmoc-Cl by adding 10 µL of 100 mM adamantanamine. Causality: Unreacted Fmoc-Cl will hydrolyze into Fmoc-OH, causing massive ion suppression. Quenching converts it to a highly hydrophobic byproduct that is easily separated. To further reduce matrix effects, pass the mixture through a strong-anion exchange SPE cartridge, washing with ACN and eluting with 2% formic acid in ACN [3].

  • Chromatography : Inject onto a C18 RP column (2.1 × 50 mm, 1.8 µm). Use a standard water/ACN gradient supplemented with 0.1% formic acid.

  • Detection : ESI-MS/MS in negative MRM mode. The Fmoc derivative yields highly specific fragment ions (e.g., loss of the Fmoc moiety), providing exceptional signal-to-noise ratios.

Section 3: Objective Performance Comparison

The following table synthesizes the quantitative and operational metrics of both analytical strategies, allowing researchers to select the optimal method based on their specific laboratory constraints and sensitivity requirements.

ParameterMethod A: HILIC-MS/MS (Direct)Method B: RP-LC-MS/MS (Fmoc-Cl)
Analyte Form Underivatized cis-2,4-PDCFmoc-cis-2,4-PDC Derivative
Column Chemistry Zwitterionic or Amide HILICStandard C18 Reversed-Phase
Sample Prep Time < 15 mins (Rapid Protein Crash)~ 45 mins (Derivatization + SPE)
Limit of Detection (LOD) ~ 5 - 10 ng/mL~ 0.1 - 1 ng/mL (Highly sensitive)
Matrix Effects Moderate to High (Requires stable isotope IS)Low (SPE clean-up mitigates suppression)
Throughput HighMedium
Primary Use Case High-throughput screening, metabolomicsTrace quantification in complex tissues

Section 4: Analytical Workflows & Mechanistic Visualizations

Workflow cluster_HILIC Method A: Direct HILIC-MS/MS cluster_Deriv Method B: Derivatization RP-LC-MS/MS Sample Biological Sample (Plasma/Tissue) PPT Protein Precipitation (Acetonitrile) Sample->PPT Deriv Fmoc-Cl Derivatization (pH 9.5 Buffer) Sample->Deriv HILIC HILIC Column (Amide/Zwitterionic) PPT->HILIC MS1 ESI-MS/MS (Positive Mode) HILIC->MS1 SPE Solid Phase Extraction (Clean-up) Deriv->SPE RPLC Reversed-Phase (C18 Column) SPE->RPLC MS2 ESI-MS/MS (Negative Mode) RPLC->MS2

Fig 1: Workflow comparison between direct HILIC-MS/MS and pre-column derivatization RP-LC-MS/MS.

DerivLogic PDC cis-2,4-PDC (Polar Secondary Amine) Reaction Alkaline pH (9.5) Nucleophilic Substitution PDC->Reaction Fmoc Fmoc-Cl Reagent (Hydrophobic Fluorenyl) Fmoc->Reaction Product Fmoc-cis-2,4-PDC (Increased Hydrophobicity & Mass) Reaction->Product Benefit1 Strong Retention on C18 RP Column Product->Benefit1 Benefit2 Enhanced Ionization in Negative ESI Mode Product->Benefit2

Fig 2: Mechanistic logic of Fmoc-Cl derivatization for polar secondary amines like cis-2,4-PDC.

References

1.1 - PubMed / NIH 2.2 - Agilent Technologies 3. 3 - Semantic Scholar / JDS Communications 4.4 - The Nest Group 5.5 - Phenomenex

Sources

Piperidine-Based NMDA Receptor Antagonists: In Vitro Profiling vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of in vitro versus in vivo methodologies for evaluating piperidine-based NMDA receptor antagonists. It is designed for researchers optimizing lead compounds for neuroprotection, pain management, and depression.

Executive Summary

Piperidine-based antagonists, exemplified by Ifenprodil and its analogs (e.g., Traxoprodil, Ro 25-6981), represent a critical evolution in NMDA receptor pharmacology. Unlike channel blockers (e.g., PCP, MK-801) that cause severe psychotomimetic side effects, piperidine derivatives typically act as GluN2B-selective negative allosteric modulators (NAMs) .

This guide compares the utility, predictive power, and limitations of in vitro assays versus in vivo models. While in vitro studies define the mechanistic "ideal" (subtype selectivity), in vivo studies are the "reality check" for bioavailability and therapeutic index.

Part 1: In Vitro Profiling – Defining Mechanism & Potency

In vitro assays are the gatekeepers. Their primary goal is to confirm GluN2B selectivity —the property that separates therapeutic candidates from hallucinogenic toxins.

The Mechanistic Distinction
  • Channel Blockers (PCP-like): Bind deep within the ion channel pore. They block current regardless of the subunit composition, leading to total shutdown of NMDAR signaling and toxicity.

  • Piperidine NAMs (Ifenprodil-like): Bind to the N-Terminal Domain (NTD) interface between GluN1 and GluN2B subunits. They stabilize a closed-cleft conformation, reducing the probability of channel opening without blocking the pore entirely. This "use-dependent" but "voltage-independent" inhibition preserves essential synaptic function.

Key Experimental Protocols
Protocol A: Radioligand Binding Assay (Selectivity Screen)

Purpose: Determine affinity (


) for GluN2B vs. GluN2A.
Self-Validation:  Use [³H]Ifenprodil for GluN2B sites and [³H]CGP-39653 for GluN2A sites to ensure no cross-reactivity.
  • Membrane Prep: Homogenize rat cortical or hippocampal tissue; centrifuge at 48,000

    
     to isolate synaptic membranes.
    
  • Incubation: Incubate membranes with 2-5 nM [³H]Ifenprodil in the presence of 10 µM GBR-12909 (to block sigma receptors, a common off-target for piperidines).

  • Displacement: Add increasing concentrations of the test piperidine compound (

    
     to 
    
    
    
    M).
  • Filtration: Terminate via rapid vacuum filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Whole-Cell Patch Clamp (Functional Efficacy)

Purpose: Measure current inhibition in a physiological context. Causality: Voltage-clamp allows isolation of NMDA currents by blocking AMPA/Kainate receptors and removing


 block.
  • Cell System: HEK293 cells co-transfected with GluN1/GluN2B (or GluN2A for control).

  • Recording: Hold membrane potential at -60 mV.

  • Stimulation: Apply 100 µM Glutamate + 10 µM Glycine for 5 seconds.

  • Challenge: Co-apply test compound.

  • Metric: Record % inhibition of peak current and steady-state current.

Mechanism of Action Diagram

The following diagram illustrates the structural difference between the piperidine binding site (allosteric) and the channel blocker site.

MOA cluster_sites Binding Domains NMDAR NMDA Receptor Complex NTD N-Terminal Domain (NTD) (GluN1/GluN2B Interface) NMDAR->NTD Pore Ion Channel Pore (Deep Transmembrane) NMDAR->Pore Effect_Pip Stabilizes Closed Cleft (Reduces Open Probability) NTD->Effect_Pip Allosteric Modulation Effect_PCP Physical Occlusion (Blocks Ion Flow) Pore->Effect_PCP Steric Hindrance Piperidine Piperidine Antagonist (e.g., Ifenprodil) Piperidine->NTD High Affinity Binding PCP Channel Blocker (e.g., PCP/MK-801) PCP->Pore Trapped in Pore Outcome_Pip Subtype Selective Neuroprotection Low Side Effects Effect_Pip->Outcome_Pip Outcome_PCP Non-Selective Psychosis/Ataxia Effect_PCP->Outcome_PCP

Caption: Comparative binding topology. Piperidines bind the distal NTD interface (allosteric), whereas classic blockers occlude the pore.

Part 2: In Vivo Validation – The Pharmacokinetic Hurdle

High in vitro potency (


 nM) often fails in vivo due to the "Piperidine Metabolic Liability." The piperidine ring is susceptible to rapid hydroxylation and glucuronidation, leading to poor bioavailability.
Critical In Vivo Models
Model A: Middle Cerebral Artery Occlusion (MCAO) - Stroke

Relevance: GluN2B receptors are extrasynaptic and drive excitotoxicity during ischemia. Protocol:

  • Induction: Insert a monofilament into the internal carotid artery of a rat to block the MCA for 90 minutes.

  • Dosing: Administer Piperidine antagonist (IV or IP) 30 mins post-occlusion (therapeutic window test).

  • Reperfusion: Withdraw filament and allow 24h recovery.

  • Readout: TTC staining of brain slices. Calculate infarct volume (% of hemisphere).

  • Success Criteria: >30% reduction in infarct volume compared to vehicle, without motor impairment (Rotarod test).

Model B: Rotarod Test (Side Effect Screen)

Relevance: Distinguishes GluN2B antagonists from PCP-like drugs. PCP causes ataxia at therapeutic doses; Ifenprodil should not. Protocol:

  • Training: Train mice to run on a rotating rod (4-40 rpm) for 3 days.

  • Test: Measure latency to fall post-injection.

  • Interpretation: A significant drop in latency indicates motor toxicity (ataxia).

The PK/PD Disconnect

Data often shows a non-linear relationship between


 and 

.
  • Example: Ifenprodil has high affinity (

    
     nM) but requires high doses in vivo due to rapid first-pass metabolism.
    
  • Solution: Second-generation piperidines (e.g., Traxoprodil ) modified the hydroxyl group on the side chain to improve metabolic stability.

In Vivo Workflow Diagram

InVivo cluster_pk Pharmacokinetics (PK) cluster_pd Pharmacodynamics (PD) Compound Lead Piperidine (High In Vitro Potency) Admin Systemic Admin (IV/PO) Compound->Admin Metab Liver Metabolism (CYP2D6/Glucuronidation) Admin->Metab BBB BBB Penetration? BBB->Admin No (Fail) Target Brain GluN2B Occupancy BBB->Target Yes Metab->BBB Surviving Fraction Behavior Efficacy Readout (e.g., Reduced Infarct) Target->Behavior Tox Toxicity Readout (Rotarod/Locomotion) Target->Tox

Caption: The survival path of a piperidine antagonist. Metabolic stability and BBB penetration are the primary filters before efficacy can be observed.

Part 3: Comparative Data Summary

The table below synthesizes data from key studies comparing the archetype (Ifenprodil) with a channel blocker (PCP) and an optimized piperidine (Traxoprodil).

FeatureIfenprodil (Archetype)Traxoprodil (CP-101,606) (Optimized)PCP (Channel Blocker)
Structure Class Piperidine (GluN2B Selective)Piperidine (GluN2B Selective)Piperidine (Pore Blocker)
In Vitro Selectivity >200-fold (2B vs 2A)>500-fold (2B vs 2A)None (Non-selective)
Binding Site GluN1/GluN2B NTD InterfaceGluN1/GluN2B NTD InterfaceChannel Pore (Mg site)
In Vitro Potency (

)
~0.15 µM~0.01 µM~0.5 µM
In Vivo Efficacy (MCAO) Moderate (High dose req.)High (Neuroprotective)High (but toxic)
Side Effect Profile Low (No psychotomimesis)Low (No psychotomimesis)Severe (Psychosis, Ataxia)
Primary Limitation Metabolic instabilityQT prolongation (Cardiac)Abuse potential / Toxicity
Expert Insight: Why the Discrepancy?

Researchers often find that compounds with superior


 values in vitro fail in vivo. For piperidines, this is rarely a target engagement issue. It is almost exclusively a pharmacokinetic failure  (rapid clearance) or off-target binding  (e.g., Sigma-1 receptor affinity, which many piperidines possess).
  • Recommendation: Always pair radioligand binding with a Sigma-1 binding assay early in the cascade to ensure the observed in vivo effects are truly NMDA-mediated.

References

  • Williams, K. (1993).[1] Ifenprodil discriminates subtypes of the N-methyl-D-aspartate receptor: selectivity and mechanism at recombinant heteromeric receptors. Molecular Pharmacology, 44(4), 851-859. Link

  • Mony, L., et al. (2009). Allosteric modulators of NR2B-containing NMDA receptors: molecular mechanisms and therapeutic potential. British Journal of Pharmacology, 157(8), 1301-1317. Link

  • Chizh, B. A., et al. (2001). The biological profile of radiprodil (RGH-896), a novel NR2B-selective NMDA receptor antagonist. British Journal of Pharmacology, 134, 838-848. Link

  • Chenard, B. L., & Menniti, F. S. (1999). Antagonists selective for NMDA receptors containing the NR2B subunit.[2][3][4][5][6][7][8] Current Pharmaceutical Design, 5(5), 381-404. Link

  • Mott, D. D., et al. (1998).[5] Phenylethanolamines inhibit NMDA receptors by enhancing proton inhibition. Nature Neuroscience, 1(8), 659-667. Link

Sources

A Senior Application Scientist's Guide to the Validation of Synthetic Routes for Chiral Piperidines

Author: BenchChem Technical Support Team. Date: March 2026

The chiral piperidine scaffold is a cornerstone of modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds.[1][2] The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for pharmacological activity, influencing potency, selectivity, and pharmacokinetic properties.[3][4] Consequently, the development of robust, efficient, and highly stereoselective synthetic routes to access these privileged structures is a paramount objective for researchers in drug discovery and development.

This guide provides an in-depth comparative analysis of three leading contemporary strategies for the synthesis of chiral piperidines: Asymmetric Hydrogenation of Pyridinium Salts, Asymmetric Aza-Diels-Alder Reaction, and Chemo-enzymatic Dearomatization. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, comparative performance, and practical considerations of each route, providing the objective data and field-proven insights necessary for informed methodological selection.

Strategy 1: Asymmetric Hydrogenation of Pyridinium Salts

This approach represents the most direct and atom-economical pathway to chiral piperidines, starting from readily available pyridine precursors.[5] The core challenge lies in overcoming the aromaticity of the pyridine ring and controlling the stereochemical outcome of the reduction.

Expertise & Experience: The Causality Behind the Choice

The direct hydrogenation of pyridine is thermodynamically challenging and prone to catalyst poisoning by the basic nitrogen atom. The key innovation that renders this a viable asymmetric strategy is the quaternization of the pyridine nitrogen to form a pyridinium salt.[6][7] This activation accomplishes two critical goals:

  • Lowers the Aromatic Stabilization Energy: The positive charge on the nitrogen breaks the aromaticity, making the ring more susceptible to reduction.

  • Prevents Catalyst Coordination: The nitrogen lone pair is engaged, preventing it from coordinating to and deactivating the precious metal catalyst.

Transition metal complexes, particularly those of iridium and rhodium bearing chiral phosphine ligands, have proven to be the catalysts of choice.[8][9] The chiral ligand environment orchestrates the stereoselective delivery of hydride to the pyridinium ring, establishing the desired stereocenters with high fidelity.

Data Presentation: Performance Comparison
Catalyst SystemSubstrateYield (%)ee (%)ConditionsReference
[Ir(COD)Cl]₂ / MeO-BoQPhosN-Benzyl-2-(2-thienyl)pyridinium Bromide929950 bar H₂, CH₂Cl₂/MeOH, 35 °C, 24h[8]
[Ir(COD)Cl]₂ / MeO-BoQPhosN-Benzyl-2-(o-methoxyphenyl)pyridinium Bromide919450 bar H₂, CH₂Cl₂/MeOH, 35 °C, 24h[8]
PtO₂ / Chiral Auxiliary2-(3-Pyridyl)oxazolidinone>9595100 bar H₂, AcOH, 40 °C, 22h[10]
Rhodium-catalysed (ART)N-Benzylpyridinium salt w/ chiral amine79>99Formic Acid, Rh catalyst, 80 °C[6]

ee = enantiomeric excess; COD = 1,5-cyclooctadiene; MeO-BoQPhos = P,N ligand; AcOH = acetic acid; ART = Asymmetric Reductive Transamination.

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from the work of Li, W., et al., (2018).[8]

Materials:

  • N-Benzyl-2-arylpyridinium salt (1.0 equiv)

  • [Ir(COD)Cl]₂ (0.5 mol%)

  • (S)-MeO-BoQPhos (1.1 mol%)

  • Dichloromethane (CH₂Cl₂), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Hydrogen gas (high purity)

Procedure:

  • To a glovebox, add the pyridinium salt (0.2 mmol), [Ir(COD)Cl]₂ (0.001 mmol), and (S)-MeO-BoQPhos (0.0022 mmol) to a glass vial equipped with a magnetic stir bar.

  • Add CH₂Cl₂ (1.0 mL) and MeOH (1.0 mL) to the vial.

  • Seal the vial and place it into a high-pressure autoclave.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 50 bar with hydrogen.

  • Stir the reaction mixture at 35 °C for 24 hours.

  • After 24 hours, carefully vent the autoclave and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the enantioenriched piperidine.

Mandatory Visualization: Asymmetric Hydrogenation Workflow

G cluster_prep Catalyst & Substrate Preparation cluster_reaction High-Pressure Reaction cluster_workup Workup & Purification A Weigh Pyridinium Salt, [Ir(COD)Cl]₂, and Chiral Ligand B Dissolve in CH₂Cl₂/MeOH Solvent A->B C Seal in Autoclave B->C D Purge with H₂ C->D E Pressurize to 50 bar H₂ D->E F Stir at 35°C for 24h E->F G Vent Autoclave F->G H Concentrate Mixture G->H I Flash Column Chromatography H->I J Isolate Chiral Piperidine I->J

Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.

Strategy 2: Asymmetric Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for rapidly constructing the six-membered piperidine core, often establishing multiple stereocenters in a single, convergent step.[5][11]

Expertise & Experience: The Causality Behind the Choice

This [4+2] cycloaddition involves an imine (the aza-dienophile) and a diene.[11] The stereochemical outcome is dictated by the facial selectivity of the diene's approach to the imine, which can be controlled with exceptional precision using a chiral catalyst. Chiral Brønsted acids, such as phosphoric acids, and chiral Lewis acid-metal complexes are commonly employed.[12][13]

The power of this method lies in its ability to build molecular complexity quickly. For example, using a Danishefsky-type diene with a chiral catalyst and an imine allows for the synthesis of highly functionalized piperidone precursors, which can be further elaborated into complex targets.[12] The choice of catalyst is critical; it must activate the imine towards cycloaddition while simultaneously creating a chiral environment that directs the approach of the diene to favor one enantiomer.

Data Presentation: Performance Comparison
CatalystDieneImineYield (%)ee (%)Reference
Chiral Phosphoric Acidβ-alkyl vinylketene silyl-O,O-acetalN-Boc Imines81-9980-97[12]
Cu(II)-Box ComplexN-Acyl-1-aza-1,3-butadieneEthyl Glyoxylate>95>98[13]

ee = enantiomeric excess; N-Boc = N-tert-butoxycarbonyl; Box = bis(oxazoline)

Experimental Protocol: Brønsted Acid-Catalyzed Aza-Diels-Alder

This protocol is adapted from the work of Weilbeer, C., et al., (2017).[12]

Materials:

  • Chiral Phosphoric Acid Catalyst (e.g., TRIP) (10 mol%)

  • N-Boc imine (1.0 equiv)

  • β-Alkyl-substituted vinylketene silyl-O,O-acetal (1.2 equiv)

  • Toluene, anhydrous

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried Schlenk tube under an argon atmosphere, add the chiral phosphoric acid catalyst (0.05 mmol) and activated 4 Å molecular sieves.

  • Add anhydrous toluene (1.0 mL) and cool the mixture to -78 °C.

  • Add the N-Boc imine (0.5 mmol) to the cooled solution.

  • Slowly add the vinylketene silyl-O,O-acetal (0.6 mmol) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion (typically several hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-piperidone.

Mandatory Visualization: Aza-Diels-Alder Catalytic Cycle

G cluster_cycle Catalytic Cycle CAT Chiral Phosphoric Acid (Catalyst) Activated Activated Imine- Catalyst Complex CAT->Activated + Imine Imine Imine (Dienophile) Imine->Activated Diene Silylketene Acetal (Diene) TS [4+2] Cycloaddition Transition State Diene->TS Product Chiral Piperidone Activated->TS + Diene Intermediate Silylated Adduct- Catalyst Complex TS->Intermediate Intermediate->CAT + H₂O - Silyl Group Intermediate->Product

Caption: Catalytic cycle for an asymmetric Aza-Diels-Alder reaction.

Strategy 3: Chemo-enzymatic Synthesis

Biocatalysis offers an increasingly powerful and sustainable alternative to traditional chemical methods, providing exquisite selectivity under mild, aqueous conditions. Chemo-enzymatic cascades, which combine chemical steps with enzymatic transformations, are particularly effective for chiral piperidine synthesis.[14]

Expertise & Experience: The Causality Behind the Choice

This strategy leverages the inherent chirality of enzymes to control stereochemistry. A prominent example is the dearomatization of activated pyridines using a cascade of an amine oxidase and an ene-imine reductase (EneIRED).[14][15]

The workflow is elegant in its logic:

  • Chemical Activation: A pyridine is first chemically converted to a more reactive tetrahydropyridine derivative.

  • Enzymatic Oxidation: An amine oxidase selectively oxidizes the tetrahydropyridine to a cyclic iminium ion intermediate.

  • Enzymatic Reduction (DKR): An imine reductase, which exists as a panel of enzymes that can produce either (R) or (S) enantiomers, reduces the achiral iminium ion. This step proceeds via a dynamic kinetic resolution (DKR), where the rapidly equilibrating enamine/iminium intermediates are selectively reduced to a single enantiomer of the piperidine product with very high enantiomeric excess.[15]

This approach avoids harsh reagents and high pressures, and the modularity of using different enzymes from a panel allows for programmable access to either enantiomer of the final product.

Data Presentation: Performance Comparison
SubstrateEnzyme CascadeProductYield (%)ee (%)Reference
N-Boc-3-phenyl-1,2,3,4-tetrahydropyridine6-HDNO / EneIRED-A(S)-N-Boc-3-phenylpiperidine>95>99[15]
N-Boc-3-phenyl-1,2,3,4-tetrahydropyridine6-HDNO / EneIRED-B(R)-N-Boc-3-phenylpiperidine>95>99[15]
Niraparib Intermediate6-HDNO / EneIRED-A(S)-3-arylpiperidine>95>99[14][15]

ee = enantiomeric excess; 6-HDNO = 6-hydroxy-D-nicotine oxidase; EneIRED = Ene-Imine Reductase

Experimental Protocol: Amine Oxidase/Imine Reductase Cascade

This protocol is based on the principles described by Turner, N.J., et al. (2022).[14][15]

Materials:

  • N-substituted tetrahydropyridine substrate (e.g., 5 mM)

  • Amine Oxidase (e.g., 6-HDNO) cell-free extract

  • Ene-Imine Reductase (EneIRED-A or EneIRED-B) cell-free extract

  • NADP⁺ (co-factor for oxidase)

  • Glucose Dehydrogenase (GDH) (for co-factor recycling)

  • Glucose

  • NADPH (co-factor for reductase)

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing potassium phosphate buffer.

  • Add glucose (e.g., 50 mM), NADP⁺ (e.g., 1 mM), and NADPH (e.g., 1 mM).

  • Add the cell-free extracts of the Glucose Dehydrogenase, Amine Oxidase, and the desired Ene-Imine Reductase (EneIRED-A for (S)-product, EneIRED-B for (R)-product).

  • Initiate the reaction by adding the tetrahydropyridine substrate dissolved in a minimal amount of a co-solvent like DMSO.

  • Incubate the reaction at a controlled temperature (e.g., 30 °C) with gentle shaking for 24-48 hours.

  • Monitor the reaction progress by HPLC or GC analysis of aliquots.

  • Upon completion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract the product into the organic layer.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Mandatory Visualization: Chemo-enzymatic Cascade Pathway

G cluster_cofactor Cofactor Recycling A N-Substituted Tetrahydropyridine B Cyclic Iminium Ion (Achiral) A->B Amine Oxidase (e.g., 6-HDNO) C Enamine B->C Equilibrium D (S)-Piperidine B->D EneIRED-A (Stereoselective Reduction) E (R)-Piperidine B->E EneIRED-B (Stereoselective Reduction) Recycle NADPH/NADP⁺ Recycling System (GDH/Glucose)

Caption: Pathway for chemo-enzymatic synthesis of chiral piperidines.

Summary and Outlook

The validation of a synthetic route for a chiral piperidine requires a multi-faceted analysis of efficiency, stereocontrol, scalability, and sustainability.

  • Asymmetric Hydrogenation is a powerful, direct, and atom-economical method, ideal for targets accessible from simple pyridines, though it may require specialized high-pressure equipment and catalyst screening.

  • The Asymmetric Aza-Diels-Alder Reaction offers unparalleled control in rapidly building complex, multi-substituted piperidine cores from acyclic components, making it a premier choice for complex target-oriented synthesis.

  • Chemo-enzymatic Cascades represent the cutting edge of sustainable synthesis, providing access to either enantiomer with exceptional selectivity under benign aqueous conditions, a feature highly desirable in pharmaceutical manufacturing.

The choice of method ultimately depends on the specific substitution pattern of the target molecule, available starting materials, required scale, and the desired environmental footprint. The continued evolution of catalyst design—be it metallic, organic, or enzymatic—will undoubtedly expand the synthetic chemist's toolkit, enabling even more efficient and elegant routes to this fundamentally important class of molecules.

References

  • Zhang, M., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis. Available at: [Link]

  • Harawa, V., et al. (2022). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society. Available at: [Link]

  • Muthuramalingam, S., et al. (2023). General Access to Chiral Piperidines via Enantioselective Catalytic C(sp3)-H Oxidation using Manganese Catalysts. ChemRxiv. Available at: [Link]

  • Fletcher, S. P., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. Available at: [Link]

  • Chen, Q-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals. Available at: [Link]

  • Li, W., et al. (2018). Enantioselective Synthesis of α-(Hetero)aryl Piperidines Through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights. PMC. Available at: [Link]

  • Glorius, F., et al. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Available at: [Link]

  • Chen, Q-S., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: [Link]

  • Zhou, Y. (2013). Method for synthesis of chiral piperidine derivative through iridium-catalyzed asymmetric hydrogenation of pyridine. SciSpace. Available at: [Link]

  • Weilbeer, C., et al. (2017). The Brønsted Acid-Catalyzed, Enantioselective Aza-Diels-Alder Reaction for the Direct Synthesis of Chiral Piperidones. Chemistry. Available at: [Link]

  • Tu, Y-Q., et al. (2023). recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. Chinese Journal of Chemistry. Available at: [Link]

  • ResearchGate (2023). The influence of the introduction of chiral center in piperidine ring... Available at: [Link]

  • Ford, G.J., et al. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Chemical Communications. Available at: [Link]

  • Palacios, F., et al. (2003). Asymmetric Diels−Alder Reactions of 2-Azadienes Catalyzed by a Chiral Copper(II) Complex. A General Route to Enantiomerically Pure Piperidones. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. Aza-Diels–Alder reaction. Available at: [Link]

Sources

Methodological Comparison Guide: HPLC Characterization of 2,4-cis-Piperidine-2,4-Dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Characterizing 2,4-cis-piperidine-2,4-dicarboxylic acid (PDA) presents a quintessential analytical challenge in drug development and biochemical research. As a heterocyclic amino acid featuring a secondary amine and two carboxylic acid moieties, PDA is a 1[1]. Standard reversed-phase liquid chromatography (RPLC) utilizing C18 columns relies on hydrophobic interactions, resulting in2[2]. Furthermore, PDA lacks a conjugated pi-electron system, rendering conventional UV detection (e.g., 254 nm) virtually blind to its presence.

To overcome these physicochemical limitations, analytical scientists must manipulate either the chromatographic retention mechanism or the molecule itself. This guide provides an objective, data-driven comparison of three field-proven methodologies: Hydrophilic Interaction Liquid Chromatography (HILIC), Pre-column Derivatization RP-HPLC, and Ion-Pairing RP-HPLC[3].

Methodological Decision Workflow

Selecting the appropriate chromatographic strategy depends heavily on detector availability (e.g., MS vs. UV) and the required limits of detection (LOD).

HPLC_Decision_Tree Start Sample Containing 2,4-cis-PDA MS_Check Is MS/MS Detection Available? Start->MS_Check HILIC HILIC-MS/MS (Gold Standard) MS_Check->HILIC Yes Deriv_Check Is High Sensitivity Required? (<1 ppm) MS_Check->Deriv_Check No Deriv_RP FMOC Derivatization RP-HPLC (UV/FLD) Deriv_Check->Deriv_RP Yes IP_RP Ion-Pairing RP-HPLC (Low UV 210 nm) Deriv_Check->IP_RP No

Decision workflow for selecting HPLC methodology for 2,4-cis-PDA.

The Gold Standard: HILIC-MS/MS

Causality & Mechanism: HILIC is specifically designed for4[4]. By employing a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase (typically >70% acetonitrile), HILIC creates a water-enriched liquid layer on the stationary phase. PDA partitions into this aqueous layer. Because 3, initiating the gradient with high organic content ensures robust retention[3]. Furthermore, adjusting the mobile phase pH to ~3.0 ensures the amine is fully protonated while the carboxylic acids are partially ionized,5[5].

HILIC_Mechanism MobilePhase Mobile Phase (>80% Acetonitrile) Analyte 2,4-cis-PDA (Zwitterion) MobilePhase->Analyte Delivers WaterLayer Immobilized Water Layer (Partitioning Zone) Analyte->WaterLayer Partitions into StatPhase Polar Stationary Phase (e.g., Zwitterionic) Analyte->StatPhase Electrostatic Interactions WaterLayer->StatPhase Bound to

Mechanistic relationship of 2,4-cis-PDA retention in HILIC.

Self-Validating Experimental Protocol:

  • Column: Zwitterionic HILIC (150 mm × 2.1 mm, 1.7 μm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid). Rationale: Controls the ionization state of PDA and the stationary phase.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 90% B to 50% B over 10 minutes.

  • Validation System:

    • System Suitability: Inject a standard mix containing PDA and an isotopically labeled internal standard (e.g., 13C-proline) 5 times. RSD of retention time must be < 2.0%.

    • Carryover Check: Inject a solvent blank (90% Acetonitrile) immediately after the highest calibration standard. PDA peak area must be < 0.1% of the standard.

The Accessible Alternative: Pre-column Derivatization RP-HPLC

Causality & Mechanism: When MS is unavailable, PDA must be modified to introduce a chromophore and increase its hydrophobicity for C18 retention. 9-Fluorenylmethyl chloroformate (FMOC-Cl) reacts rapidly with the secondary amine of the piperidine ring under mildly basic conditions. This yields a highly hydrophobic carbamate derivative with strong UV absorbance and fluorescence, allowing for baseline resolution on standard RPLC columns.

Self-Validating Experimental Protocol:

  • Column: End-capped C18 (150 mm × 4.6 mm, 3 μm).

  • Derivatization Reaction: Mix 100 μL of PDA sample with 100 μL of 0.1 M Borate buffer (pH 8.5) to deprotonate the amine. Add 100 μL of 5 mM FMOC-Cl in acetonitrile. React for 10 minutes at room temperature. Quench with 50 μL of 10 mM adamantanamine to consume excess FMOC-Cl.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Detection: Fluorescence (Ex: 260 nm, Em: 315 nm).

  • Validation System:

    • Reagent Blank: Perform the derivatization protocol using water instead of the sample. This identifies the FMOC-OH hydrolysis peak.

    • Resolution Check: Ensure the critical resolution (

      
      ) between the FMOC-OH background peak and the FMOC-PDA analyte peak is > 1.5.
      
The Legacy Approach: Ion-Pairing RP-HPLC

Causality & Mechanism: Ion-pairing chromatography utilizes an anionic surfactant-like additive, such as heptafluorobutyric acid (HFBA), in the mobile phase. The hydrophobic tail of HFBA embeds into the C18 stationary phase, while its negatively charged head group interacts with the protonated secondary amine of PDA. This effectively masks the polar charge and anchors the molecule to the column[6]. However,3[3].

Self-Validating Experimental Protocol:

  • Column: Dedicated C18 (150 mm × 4.6 mm, 5 μm) – Do not use this column for other methods post-HFBA exposure.

  • Mobile Phase A: 5 mM HFBA in Water.

  • Mobile Phase B: 5 mM HFBA in Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 210 nm.

  • Validation System:

    • Equilibration Check: Monitor the UV baseline at 210 nm. The system is only ready when baseline drift is < 1 mAU/min, indicating the column is fully saturated with the ion-pairing reagent.

    • Retention Factor Check: Inject a known standard to verify

      
      . If 
      
      
      
      , increase the HFBA concentration or equilibration time.
Quantitative Performance Comparison

To facilitate objective method selection, the table below synthesizes the analytical performance metrics of the three methodologies based on typical chromatographic behavior for zwitterionic piperidine derivatives.

Performance MetricHILIC-MS/MSFMOC-Derivatization RP-HPLCIon-Pairing RP-HPLC
Retention Mechanism Hydrophilic Partitioning / IonicHydrophobic (C18)Hydrophobic / Ion-Exchange
Retention Factor (

)
4.5 – 6.08.0 – 10.02.0 – 3.5
Limit of Detection (LOD) 1 – 5 ng/mL10 – 50 ng/mL (Fluorescence)500 – 1000 ng/mL (UV)
Sample Prep Time < 5 minutes (Dilute & Shoot)20 – 30 minutes (Reaction)< 5 minutes
Column Equilibration Long (>20 column volumes)Short (~10 column volumes)Very Long (Requires IP saturation)
MS Compatibility Excellent (Enhances ionization)Poor (High background)Very Poor (Signal suppression)
Isomer Resolution High (Readily separates cis/trans)ModerateLow
Conclusion & Recommendations

For modern laboratories equipped with mass spectrometry, HILIC-MS/MS is unequivocally the superior choice for characterizing 2,4-cis-piperidine-2,4-dicarboxylic acid. It provides the highest sensitivity, requires minimal sample preparation, and preserves the native state of the molecule[2].

If MS is unavailable, FMOC-Derivatization RP-HPLC is the recommended alternative. While it introduces a sample preparation bottleneck, the resulting fluorescence sensitivity far outpaces direct UV detection. Ion-Pairing RP-HPLC should be reserved strictly for legacy quality control environments where derivatization is impractical and sensitivity requirements are low, provided a dedicated column is utilized to prevent cross-contamination of other assays.

References
  • Vulcanchem. "2,4-Piperidinedicarboxylic acid - 85819-03-0".1

  • RSC Publishing. "Analysis of amino acids in human tears by hydrophilic interaction liquid chromatography and quadrupole orbitrap mass spectrometry". 2

  • PMC / NIH. "Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography". 6

  • Agilent Technologies. "Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column". 3

  • Chromatography Today. "Controlling Selectivity on Zwitterionic HILIC Columns by Adjusting pH and Buffer Strength". 5

  • MDPI. "Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry". 4

Sources

comparative analysis of piperidine vs pyrrolidine dicarboxylic acids as enzyme inhibitors

[1]

Executive Summary

In the design of glutamate analogs for neuropharmacology, the choice between a piperidine (six-membered) and pyrrolidine (five-membered) scaffold is not merely a matter of pharmacokinetics; it is a determinant of functional selectivity .

This guide analyzes the structural and functional divergence of these two scaffolds. Specifically, we compare Piperidine-2,3-dicarboxylic acid (PDA) and Pyrrolidine-2,4-dicarboxylic acid (PDC) . The experimental data reveals a critical dichotomy:

  • Pyrrolidine scaffolds (e.g., L-trans-2,4-PDC) favor conformations that mimic the transportable state of glutamate, acting as potent substrates/inhibitors of Excitatory Amino Acid Transporters (EAATs).

  • Piperidine scaffolds (e.g., cis-2,3-PDA) provide a rigid "chair" framework that often locks the molecule into an antagonist conformation, effectively blocking ionotropic glutamate receptors (NMDA/AMPA) without being transported.

Part 1: Structural & Mechanistic Comparison

Conformational Rigidity vs. Adaptability

The biological activity of dicarboxylic acid inhibitors is governed by the spatial distance and relative orientation of the two carboxylate groups (distal and proximal) and the amino group.

FeaturePiperidine Scaffold (e.g., cis-2,3-PDA)Pyrrolidine Scaffold (e.g., L-trans-2,4-PDC)
Ring Size 6-membered (Chair conformation)5-membered (Envelope/Twist conformation)
Flexibility Rigid. The chair conformation imposes strict dihedral angles, limiting the "induced fit" capability.Semi-Flexible. The envelope pucker allows for slight adjustments to accommodate active site requirements.
Target Class Receptors (NMDA/AMPA/Kainate). The rigid bulk prevents the "clamshell" closure required for agonist activation, often resulting in antagonism.Transporters (EAATs). The scaffold mimics the extended conformation of glutamate required for recognition and translocation by the transporter.
Lipophilicity (logP) ~0.84 (Higher membrane permeability)~0.46 (Lower, higher water solubility)
Mechanistic Divergence
  • The "Trojan Horse" Effect (Pyrrolidines): L-trans-2,4-PDC acts as a competitive inhibitor of glutamate uptake (

    
    ), but it is also a substrate . It hijacks the transporter, translocates into the cell, and triggers the reverse transport (efflux) of endogenous glutamate, potentially causing excitotoxicity [1].
    
  • The "Doorstop" Effect (Piperidines): cis-2,3-PDA binds to the glutamate recognition site of NMDA receptors but prevents the full conformational change necessary for channel opening. It acts as a competitive antagonist or partial agonist depending on the subunit composition [2].

Part 2: Quantitative Performance Data

The following data summarizes the inhibitory constants (


Table 1: Comparative Inhibitory Potency[1]
CompoundTargetActivity TypePotency (

)
Reference
L-trans-2,4-PDC EAAT (Synaptosomes) Competitive Inhibitor / Substrate

[1]
L-trans-2,4-PDC NMDA ReceptorWeak Displacer

(13% inhib.)
[1]
cis-2,3-PDA NMDA Receptor Competitive Antagonist

[2]
cis-2,3-PDA Kainate ReceptorAntagonist

[3]
CGS 19755 (Piperidine analog)NMDA ReceptorHigh-Affinity Antagonist

[4]

Note: Comparison shows that the pyrrolidine scaffold (PDC) is highly selective for transporters, while the piperidine scaffold (PDA/CGS) is selective for receptors.

Part 3: Experimental Protocols

Protocol A: Synthesis of L-trans-Pyrrolidine-2,4-dicarboxylic Acid (L-trans-PDC)

Rationale: This protocol utilizes a 1,3-dipolar cycloaddition strategy to establish the relative stereochemistry of the 2,4-substitution pattern, essential for biological activity [5].

Materials: N-Boc-pyrroline, Ethyl diazoacetate, Dirhodium tetraacetate (catalyst), TFA.

  • Cycloaddition: Dissolve N-Boc-pyrroline (10 mmol) in dry dichloromethane (DCM). Add

    
     (1 mol%).
    
  • Addition: Dropwise add ethyl diazoacetate (12 mmol) over 2 hours under

    
     atmosphere at 0°C. Stir for 12 hours at room temperature.
    
  • Purification: Evaporate solvent. Purify the bicyclic intermediate via flash chromatography (Hexane/EtOAc 4:1).

  • Ring Opening/Hydrolysis: Reflux the intermediate in 6N HCl for 4 hours to remove the Boc group and hydrolyze the ester.

  • Isolation: Concentrate in vacuo. Recrystallize from water/ethanol to yield L-trans-2,4-PDC as a white crystalline solid.

  • Validation: Confirm structure via

    
    -NMR (
    
    
    ): Look for characteristic multiplets at
    
    
    2.4-2.6 (C3 protons) and
    
    
    4.2-4.4 (alpha-protons).
Protocol B: Functional Glutamate Uptake Assay (EAAT Inhibition)

Rationale: This assay distinguishes between simple binding and functional inhibition of uptake.

Materials: HEK293 cells expressing EAAT1/2,

  • Preparation: Seed HEK293-EAAT cells in 24-well plates (

    
     cells/well). Culture for 24h.
    
  • Wash: Aspirate media. Wash cells

    
     with warm Krebs-Ringer Buffer.
    
  • Inhibitor Incubation: Add test compound (Piperidine or Pyrrolidine analog) at varying concentrations (

    
    ) in buffer. Incubate for 10 min at 37°C.
    
  • Uptake Initiation: Add

    
    -L-Glutamate (final concentration 50 nM) + 
    
    
    unlabeled glutamate. Incubate for exactly 5 minutes.
  • Termination: Rapidly aspirate buffer and wash

    
     with ice-cold buffer to stop transport.
    
  • Lysis & Counting: Lyse cells with 0.1N NaOH. Mix lysate with scintillation fluid and count CPM.

  • Analysis: Plot % Uptake vs. Log[Inhibitor]. Calculate

    
     using non-linear regression.
    

Part 4: Visualization of Functional Divergence

The following diagram illustrates the decision tree for selecting a scaffold based on the desired pharmacological outcome.

ScaffoldSelectionStartGlutamate Analog DesignScaffoldSelect ScaffoldStart->ScaffoldPyrrolidinePyrrolidine (5-Mem)Scaffold->PyrrolidineAdaptability neededPiperidinePiperidine (6-Mem)Scaffold->PiperidineRigidity neededConf_PyrFlexible (Envelope)Mimics Transport StatePyrrolidine->Conf_PyrConf_PipRigid (Chair)Mimics Antagonist StatePiperidine->Conf_PipTarget_EAATTarget: EAAT Transporter(Substrate/Inhibitor)Conf_Pyr->Target_EAATTarget_iGluRTarget: NMDA/AMPA Receptor(Antagonist)Conf_Pip->Target_iGluRExample_PDCExample: L-trans-2,4-PDCKi = 4.6 uM (Uptake)Target_EAAT->Example_PDCExample_PDAExample: cis-2,3-PDAKi = 17 uM (NMDA)Target_iGluR->Example_PDA

Caption: Functional divergence of glutamate analogs. The 5-membered pyrrolidine ring favors transporter interaction, while the 6-membered piperidine ring favors receptor antagonism.

References

  • Bridges, R. J., et al. (1991).[1] "Conformationally defined neurotransmitter analogues.[1] Selective inhibition of glutamate uptake by one pyrrolidine-2,4-dicarboxylate diastereomer."[1] Journal of Medicinal Chemistry. Link

  • Leach, M. J., et al. (1986). "cis-2,3-Piperidine dicarboxylic acid is a partial N-methyl-D-aspartate agonist in the in vitro rat cerebellar cGMP model."[2] European Journal of Pharmacology. Link

  • Abcam. "cis-2,3-Piperidine dicarboxylic acid Product Sheet." Abcam Biochemicals.[3] Link

  • Murphy, D. E., et al. (1988). "Characterization of the binding of [3H]CGS 19755: a novel N-methyl-D-aspartate antagonist with nanomolar affinity in rat brain." British Journal of Pharmacology. Link

  • Esslinger, C. S., et al. (2002).[4] "Methylation of L-trans-2,4-pyrrolidine dicarboxylate converts the glutamate transport inhibitor from a substrate to a non-substrate inhibitor."[4] Bioorganic & Medicinal Chemistry. Link

Safety Operating Guide

2,4-cis-Piperidine-2,4-dicarboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Guide to the Safe Handling and Disposal of 2,4-cis-Piperidine-2,4-dicarboxylic Acid

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to operational waste management is a critical phase in drug development and chemical research. 2,4-cis-Piperidine-2,4-dicarboxylic acid (CAS: 85819-03-0) is a valuable heterocyclic building block, frequently utilized in the synthesis of complex pharmaceuticals and conformational studies of amino acid derivatives[1].

While it is not a highly regulated or acutely toxic agent, its nature as a nitrogenous dicarboxylic acid presents specific irritant hazards. Proper disposal is not merely a regulatory formality; it is a self-validating system of environmental stewardship and laboratory safety. This guide establishes the authoritative protocols for the handling, spill containment, and terminal disposal of this compound.

Chemical Profile & Hazard Assessment

Before executing any disposal protocol, it is mandatory to understand the physicochemical properties that dictate the compound's behavior in waste streams. The stereochemistry (e.g., the cis configuration) does not alter the fundamental GHS hazard classifications, meaning these protocols apply universally to all stereoisomers of piperidine-2,4-dicarboxylic acid[1][2].

Table 1: Physicochemical and Hazard Summary

ParameterSpecificationOperational Implication
Chemical Formula C₇H₁₁NO₄Organic waste stream; generates NOₓ upon combustion[3].
Molecular Weight 173.17 g/mol Solid at room temperature; poses inhalation risk if aerosolized[2].
GHS Hazard Statements H302, H315, H319, H335Harmful if swallowed; causes skin/eye/respiratory irritation[4][5].
Physical State Solid (Powder/Crystalline)Requires dust-mitigation strategies during transfer and cleanup[6].
Incompatibilities Strong oxidizing agentsMust be segregated from oxidizers in waste storage to prevent exothermic reactions[6].

Operational Safety & Spill Containment Methodology

Experimental integrity and safety rely on understanding the causality behind each protocol. We do not simply "clean up a spill"; we mitigate specific exposure routes. Because 2,4-cis-piperidine-2,4-dicarboxylic acid causes serious eye and respiratory irritation[4], dust formation is the primary vector for accidental exposure.

Step-by-Step Spill Containment Protocol:

  • Isolate the Environment: Immediately evacuate non-essential personnel from the immediate vicinity. Ensure localized exhaust ventilation (e.g., fume hood or snorkel) is active to capture airborne particulates[4].

  • Don Appropriate PPE: Equip nitrile gloves (minimum 0.11 mm thickness for incidental contact), tightly fitting safety goggles, and a standard laboratory coat[4][6]. If the spill is large and outside a ventilated enclosure, an N95 or P100 particulate respirator is required.

  • Suppress Dust Formation: Do not dry sweep. Dry sweeping aerosolizes the fine powder, directly violating H335 (respiratory irritation) mitigations. Instead, lightly mist the solid spill with a compatible inert solvent (e.g., water or a dilute alcohol) to dampen the powder[7].

  • Mechanical Collection: Use a non-sparking spatula or a dedicated chemical dustpan to carefully scoop the dampened material[4].

  • Surface Decontamination: Wash the affected surface with copious amounts of soap and water, as the compound is an organic acid and will leave irritating residues if only wiped dry[4][6].

  • Temporary Storage: Place the collected material and all contaminated cleanup items (paper towels, gloves) into a sealable, compatible container (e.g., a wide-mouth HDPE jar) pending formal disposal[7].

Standard Operating Procedure (SOP) for Disposal

The disposal of 2,4-cis-piperidine-2,4-dicarboxylic acid must strictly adhere to local and national environmental regulations (such as RCRA in the United States or the WFD in the European Union). Under no circumstances should this compound or its solutions be discharged into the municipal sewer system[4][7].

Step-by-Step Waste Management Protocol:

  • State Determination & Segregation:

    • Solid Waste: Unused or expired solid compound must be kept in its original container or transferred to a double-lined polyethylene bag or a High-Density Polyethylene (HDPE) waste bucket.

    • Liquid Waste (Aqueous): If the compound is dissolved in an aqueous buffer, transfer it to an aqueous waste carboy. Ensure the pH of the waste carboy is monitored, as the dicarboxylic acid nature may lower the pH of the bulk waste.

    • Liquid Waste (Organic): If dissolved in organic solvents (e.g., DMSO, methanol during synthesis), segregate into "Non-Halogenated Organic Waste" unless the solvent mixture contains halogens.

  • Container Compatibility Verification: Ensure that the waste container is chemically inert to weak organic acids. Glass or HDPE are the industry standards. Do not use unlined metal containers, which may corrode over time.

  • GHS-Compliant Labeling: The waste container must be explicitly labeled with the chemical name ("2,4-Piperidinedicarboxylic acid waste"), the primary hazards ("Irritant", "Harmful if swallowed"), and the accumulation start date[5]. Causality: Ambiguous labeling is the leading cause of dangerous cross-reactions in institutional waste storage facilities.

  • Secondary Containment & Storage: Store the sealed waste containers in a designated, cool, dry, and well-ventilated waste accumulation area, placed inside secondary containment trays to catch potential leaks[4]. Keep strictly isolated from strong oxidizing agents[6].

  • Terminal Disposal: Transfer the accumulated waste to a licensed, third-party hazardous waste disposal plant[6]. The standard terminal destruction method for this class of compound is controlled high-temperature incineration equipped with NOₓ scrubbers, as thermal decomposition releases irritating and toxic nitrogen oxides[3][6].

Waste Workflow Visualization

To ensure seamless operational compliance, the following decision matrix dictates the logistical flow of 2,4-cis-piperidine-2,4-dicarboxylic acid waste from generation to terminal destruction.

DisposalWorkflow Start Waste Generation: 2,4-cis-Piperidine-2,4-dicarboxylic acid StateCheck Determine Physical State of Waste Stream Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Aqueous/Solvent Solution) StateCheck->Liquid SolidCont Collect in double-lined polyethylene bags or HDPE Solid->SolidCont LiquidCont Segregate: Halogenated vs. Non-Halogenated Carboys Liquid->LiquidCont Drain DO NOT POUR DOWN DRAIN Liquid->Drain Labeling Apply GHS Compliant Hazardous Waste Label SolidCont->Labeling LiquidCont->Labeling Storage Store in Secondary Containment (Cool, Dry, Ventilated) Labeling->Storage Disposal Transfer to Approved Waste Disposal Plant (Incineration) Storage->Disposal

Decision matrix for 2,4-cis-Piperidine-2,4-dicarboxylic acid waste disposal workflows.

References

  • Sangon Biotech. Safety Data Sheet: DL-piperidine-2-carboxylic acid. Retrieved from [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,4-cis-Piperidine-2,4-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling, PPE, and Disposal of 2,4-cis-Piperidine-2,4-dicarboxylic Acid

As a Senior Application Scientist, I frequently consult on the integration of conformationally constrained amino acids into drug discovery pipelines. 2,4-cis-Piperidine-2,4-dicarboxylic acid (CAS 84211-45-0) is a highly valuable building block, particularly in mapping the structure-activity relationships of N-methyl-D-aspartic acid (NMDA) receptor antagonists . While it is a critical scaffold for neuropharmacology research, its handling requires rigorous safety protocols.

Although some suppliers list this compound with "no known hazard," comprehensive safety data sheets (SDS) from manufacturers classify it under H317 (May cause an allergic skin reaction) . Furthermore, as a fine carboxylic acid powder, it poses inherent risks of aerosolization, respiratory irritation, and electrostatic discharge during weighing.

This guide provides a self-validating, step-by-step operational framework for the safe handling, personal protective equipment (PPE) requirements, and disposal of 2,4-cis-Piperidine-2,4-dicarboxylic acid, ensuring compliance with general PPE standards .

Hazard Assessment & Mechanistic Causality

Why do we enforce specific PPE for this compound?

  • Skin Sensitization (H317): Repeated dermal exposure to piperidine derivatives can lead to immune-mediated contact dermatitis. The lipophilicity of the piperidine ring allows for dermal penetration, while the dicarboxylic acid moieties can act as haptens, covalently binding to epidermal proteins and triggering an adaptive immune response.

  • Inhalation Risk: Fine powders (<50 μm particle size) remain suspended in ambient air currents. Inhalation of acidic powders causes immediate mucosal irritation in the respiratory tract due to localized pH drops upon contact with pulmonary surfactant.

  • Electrostatic Adhesion: Dry powders of dicarboxylic acids often carry static charges, causing them to cling to gloves, spatulas, and weigh boats. This triboelectric effect drastically increases the risk of cross-contamination outside the primary containment zone.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following quantitative PPE specifications must be strictly adhered to.

PPE CategorySpecification / MaterialQuantitative MetricMechanistic Rationale
Hand Protection Nitrile (Primary) over Neoprene (Secondary)Thickness: ≥ 0.11 mm (Nitrile)Breakthrough: > 480 minNitrile provides excellent chemical resistance against carboxylic acids and prevents hapten-protein binding on the skin.
Eye Protection Tight-fitting safety goggles (ANSI Z87.1+)0% ambient air gapPrevents airborne acidic dust from contacting the corneal epithelium.
Body Protection Flame-retardant, anti-static lab coatSurface resistivity: < 10¹¹ ΩDissipates static charge, preventing powder adhesion to garments.
Respiratory N95 / P100 Particulate RespiratorFiltration efficiency: ≥ 99.97%Required only if handling outside a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood.

Operational Workflow & Handling Protocol

Methodology for Weighing and Solubilization

Step 1: Environmental Preparation & Validation

  • Verify the chemical fume hood has a continuous face velocity between 80-100 feet per minute (fpm). Self-Validation: Check the digital monitor; do not proceed if the alarm sounds or velocity fluctuates >10%.

  • Wipe down the analytical balance and surrounding work surface with a static-dissipative solution (e.g., 70% Isopropanol/Water) to reduce electrostatic repulsion of the powder.

Step 2: PPE Donning

  • Don the anti-static lab coat and secure all closures to the neck.

  • Apply the double-gloving technique: inner layer (neoprene for allergy prevention) and outer layer (nitrile for chemical resistance).

  • Don tight-fitting safety goggles.

Step 3: Material Transfer

  • Open the primary container of 2,4-cis-Piperidine-2,4-dicarboxylic acid only within the designated fume hood.

  • Use a grounded, anti-static micro-spatula to transfer the powder. Scientist Insight: Avoid plastic spatulas, which generate triboelectric charges and cause the fine powder to scatter unpredictably.

  • Transfer the required mass into a pre-tared, anti-static weigh boat or directly into the reaction vessel.

Step 4: Solubilization & Containment

  • Add the primary solvent (e.g., DMSO or aqueous buffer) directly to the vessel while still inside the fume hood to suppress aerosolization.

  • Seal the vessel tightly. Self-Validation: Visually confirm complete dissolution before removing the sealed vessel from the hood.

Workflow A 1. Fume Hood Setup (80-100 fpm & Anti-Static Prep) B 2. PPE Donning (Nitrile Gloves & Goggles) A->B C 3. Material Transfer (Grounded Spatula) B->C D 4. Solubilization (Aerosol Suppression) C->D E 5. Decontamination (Surface Wipe-Down) D->E

Fig 1. Step-by-step operational workflow for handling 2,4-cis-Piperidine-2,4-dicarboxylic acid.

Spill Response & Decontamination

A spill of a sensitizing acidic powder requires immediate, methodical containment to prevent aerosolization and dermal contact.

Step-by-Step Spill Protocol:

  • Isolate: Evacuate personnel from the immediate vicinity (minimum 5-foot radius).

  • Upgrade PPE: If the spill is >5 grams outside a fume hood, immediately don a P100 respirator.

  • Contain (Do NOT Sweep): Dry sweeping generates massive aerosol clouds. Instead, gently cover the powder with absorbent paper towels.

  • Chemical Neutralization: Gently apply a weak alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO₃) over the towels. Scientist Insight: The bicarbonate neutralizes the dicarboxylic acid, forming a highly water-soluble, non-volatile sodium salt. This effectively eliminates both the inhalation hazard and the static charge.

  • Collection: Wipe up the neutralized mixture working from the outside in. Place all contaminated materials into a designated, sealable hazardous waste bag.

  • Final Decontamination: Wash the surface with soap and water, followed by a 70% ethanol wipe to remove any residual sodium salts.

SpillResponse S1 Assess Spill (Powder Aerosol Risk) S2 Isolate Area & Upgrade PPE (P100) S1->S2 S3 Damp Containment (Avoid Dry Sweeping) S2->S3 S4 Chemical Neutralization (5% NaHCO3 Wash) S3->S4 S5 Hazardous Waste Collection & Disposal S4->S5

Fig 2. Sequential spill response and chemical neutralization pathway for acidic powder spills.

Waste Disposal Plan

Improper disposal of piperidine derivatives can lead to environmental contamination and regulatory violations.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix 2,4-cis-Piperidine-2,4-dicarboxylic acid waste with heavy metals or strong oxidizers. Segregate into a dedicated "Aqueous Acidic Waste" or "Organic Waste" container, depending on the solvent used during solubilization.

  • Labeling: Clearly label the container with: "Hazardous Waste: Contains 2,4-cis-Piperidine-2,4-dicarboxylic acid (Skin Sensitizer)."

  • Storage: Store liquid waste in a secondary containment tray in a cool, well-ventilated area until collection by Environmental Health & Safety (EHS).

  • Solid Waste: Empty vials, contaminated gloves, and weigh boats must be disposed of in dedicated solid hazardous waste bins, not general municipal trash.

References

  • Nielsen, P. A., et al. "An NMR and ab Initio Quantum Chemical Study of Acid−Base Equilibria for Conformationally Constrained Acidic α-Amino Acids in Aqueous Solution." The Journal of Organic Chemistry, 2008. URL:[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - Personal Protective Equipment General Requirements." URL:[Link]

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.